4-Methyl-1H-pyrrole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAHRAFINYJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562520 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-59-6 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrrole-2-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-1H-pyrrole-2-carboxylic acid: Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole carboxylic acid class. Pyrrole-containing molecules are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the known properties, structure, and synthetic approaches for this compound, compiled from available scientific literature and chemical databases.
Chemical Structure and Properties
The structure of this compound consists of a five-membered pyrrole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.
Structure:
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | PubChem[1] |
| Molecular Weight | 125.13 g/mol | PubChem[1] |
| CAS Number | 18711-59-6 | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Melting Point | 200-205 °C (predicted) | ChemicalBook[2] |
| Boiling Point | 326.3 ± 22.0 °C (predicted) | ChemicalBook[2] |
| pKa | 4.61 ± 0.10 (predicted) | ChemicalBook[2] |
| InChI | InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | PubChem[1] |
| SMILES | CC1=CC(=C[NH]1)C(=O)O | PubChem[1] |
Table 2: Hazard Identification [1]
| GHS Classification | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure, Respiratory tract irritation) | H335: May cause respiratory irritation |
Spectral Data
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily accessible literature. However, a common and effective method for the synthesis of pyrrole carboxylic acids is the hydrolysis of their corresponding esters. The following is a generalized experimental protocol for the synthesis of this compound from its ethyl ester, ethyl 4-methyl-1H-pyrrole-2-carboxylate.
Synthesis of this compound via Hydrolysis
Materials:
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Ethyl 4-methyl-1H-pyrrole-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or other suitable alcohol)
-
Water
-
Hydrochloric acid (HCl) (concentrated or dilute)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolution: Dissolve ethyl 4-methyl-1H-pyrrole-2-carboxylate in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the flask. The molar equivalent of the base should be in excess of the ester.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for a period sufficient to ensure complete hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base by the dropwise addition of hydrochloric acid until the solution is acidic (pH ~2-3), which will precipitate the carboxylic acid.
-
Isolation: The precipitated this compound can be isolated by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Biological Activity and Signaling Pathways
Specific biological activities and the involvement of this compound in signaling pathways have not been extensively reported in the scientific literature. However, the pyrrole-2-carboxylic acid scaffold is a common motif in compounds with a wide range of biological activities. Derivatives of pyrrole carboxylic acids have been investigated for their potential as:
-
Antimicrobial agents: Some pyrrole derivatives exhibit activity against various bacterial and fungal strains.
-
Anticancer agents: Certain substituted pyrroles have been shown to possess cytotoxic activity against cancer cell lines.
-
Enzyme inhibitors: The pyrrole ring can act as a bioisostere for other aromatic systems, enabling the design of specific enzyme inhibitors.
Given the lack of specific data for the title compound, a logical workflow for its initial biological characterization would involve a screening cascade.
Diagram of a Hypothetical Screening Cascade:
Caption: A logical workflow for the biological evaluation of a novel compound.
Conclusion
This compound is a pyrrole derivative with potential for further investigation in medicinal chemistry and drug discovery. While detailed experimental and biological data are currently limited in the public domain, this guide provides a summary of its known properties and a practical approach to its synthesis. Further research is warranted to fully elucidate its spectral characteristics, biological activity, and potential therapeutic applications.
References
The Biological Landscape of 4-Methyl-1H-pyrrole-2-carboxylic Acid: A Survey of a Bioactive Scaffold
For Immediate Release: Shanghai, China - The pyrrole ring, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Within this chemical class, 4-Methyl-1H-pyrrole-2-carboxylic acid and its derivatives have emerged as compounds of interest in medicinal chemistry, demonstrating a spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological functions of this pyrrole derivative, with a focus on its potential therapeutic applications, supported by available data and experimental insights.
Antimicrobial Potential: A Promising Frontier
Derivatives of pyrrole-2-carboxylic acid have demonstrated notable antimicrobial properties. While specific data for this compound is limited in publicly accessible literature, related compounds have shown efficacy against various microbial threats. For instance, certain pyrrole-2-carboxamide derivatives have exhibited potent activity against drug-resistant tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) below 0.016 µg/mL.[1] The general antimicrobial activity of the pyrrole scaffold suggests that this compound may also possess similar properties worthy of further investigation.
Anti-inflammatory Activity: Targeting Key Mediators
Other Biological Activities and Future Directions
Beyond antimicrobial and anti-inflammatory effects, the broader class of pyrrole-2-carboxylic acids has been associated with other biological functions. Notably, the methyl ester of 4-methylpyrrole-2-carboxylic acid has been identified as an insect pheromone, highlighting the diverse biological roles of this chemical scaffold.[3]
While the currently available research provides a foundational understanding of the potential biological activities of this compound based on the behavior of structurally related compounds, there is a clear need for further focused investigation. Future research should aim to elucidate the specific molecular targets, quantify the biological activity through rigorous assays, and delineate the precise mechanisms of action for this particular compound. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives in drug discovery and development.
Experimental Considerations
To build upon the existing knowledge base, the following experimental approaches would be crucial in characterizing the biological activity of this compound:
Workflow for Biological Activity Screening
Caption: A generalized workflow for the biological screening of this compound.
This structured approach, beginning with broad screening and progressing to detailed mechanistic studies, will be essential in defining the therapeutic utility of this compound. Researchers and drug development professionals are encouraged to explore this promising scaffold to address unmet medical needs.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
4-Methyl-1H-pyrrole-2-carboxylic acid CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-1H-pyrrole-2-carboxylic acid, including its chemical properties, synthesis, and known biological significance.
Core Compound Information
Molecular Weight: 125.13 g/mol [1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H7NO2 | [1][2] |
| Melting Point | 200-205°C | ChemicalBook |
| Boiling Point | 326.3±22.0 °C (Predicted) | ChemicalBook |
| pKa | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a multi-step synthesis has been referenced.[1] A general and widely used method for the synthesis of pyrrole-2-carboxylic acid derivatives is through the acylation of a pyrrole precursor followed by hydrolysis. Below is a representative experimental protocol for the synthesis of a related compound, ethyl pyrrole-2-carboxylate, which can be adapted for the synthesis of this compound by starting with 3-methylpyrrole.
Representative Synthesis: Acylation of Pyrrole and Esterification
This two-step protocol describes the synthesis of ethyl pyrrole-2-carboxylate from pyrrole.
Step 1: Synthesis of 2-Pyrrolyl trichloromethyl ketone [3]
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A solution of 225 g (1.23 moles) of trichloroacetyl chloride in 200 ml of anhydrous diethyl ether is prepared in a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
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While stirring, a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether is added over 3 hours. The reaction is exothermic, causing the mixture to reflux.
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After the addition is complete, the mixture is stirred for an additional hour.
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A solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water is then slowly added.
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The layers are separated, and the organic phase is dried with magnesium sulfate and then treated with activated carbon.
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The solvent is removed by distillation, and the residue is dissolved in hexane.
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The product is crystallized by cooling on ice, collected by filtration, and washed with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.
Step 2: Synthesis of Ethyl pyrrole-2-carboxylate [3]
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In a 1-liter, three-necked, round-bottomed flask, 1.0 g (0.44 g-atom) of sodium is dissolved in 300 ml of anhydrous ethanol.
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75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone is added portionwise over 10 minutes.
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The solution is stirred for 30 minutes after the addition is complete.
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The mixture is then concentrated to dryness using a rotary evaporator.
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The residue is partitioned between ether and 3 N hydrochloric acid.
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The ether layer is separated, washed with saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated.
-
The final product, ethyl pyrrole-2-carboxylate, is obtained by fractionation at reduced pressure.
To obtain this compound, this ester would then undergo hydrolysis.
Biological Significance and Applications
Derivatives of pyrrole-2-carboxylic acid have shown significant biological activity, making them of great interest in drug development.
Antimycobacterial Activity: MmpL3 Inhibition
Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis protein MmpL3. MmpL3 is an essential inner membrane transporter responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] Inhibition of MmpL3 disrupts the formation of the outer membrane, leading to bacterial cell death.[6][7] The mechanism of some MmpL3 inhibitors is believed to involve the dissipation of the transmembrane electrochemical proton gradient.[4][5]
Anticancer Potential: ERK5 Signaling Pathway
The Extracellular signal-regulated kinase 5 (ERK5) pathway is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in cell proliferation, survival, and angiogenesis.[8] This pathway can be activated by various stimuli, including growth factors and cellular stress.[8][9] Some pyrrole derivatives have been investigated as potential modulators of this pathway. The ERK5 signaling cascade involves a three-tiered activation of kinases: MEKK2/3, MEK5, and finally ERK5, which can then translocate to the nucleus and activate transcription factors.[10][11]
References
- 1. 4-Methylpyrrole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C6H7NO2 | CID 14643173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
The Natural Occurrence of Substituted Pyrrole Carboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Substituted pyrrole carboxylic acids represent a diverse class of naturally occurring heterocyclic compounds that have garnered significant interest in the scientific community. Possessing a pyrrole ring scaffold adorned with a carboxylic acid moiety and various other substituents, these molecules are biosynthesized by a wide array of organisms, from marine invertebrates and bacteria to fungi and plants. Their structural diversity is mirrored by a broad spectrum of biological activities, making them attractive lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of substituted pyrrole carboxylic acids, with a focus on their sources, isolation, biosynthesis, and biological activities.
Natural Sources and Quantitative Data of Substituted Pyrrole Carboxylic Acids
Substituted pyrrole carboxylic acids have been isolated from a variety of natural sources. Marine sponges, particularly those of the genera Axinella and Stylissa, are prolific producers of brominated pyrrole alkaloids, including various pyrrole carboxylic acids. Bacteria, such as the biocontrol agent Lysobacter, are known to produce pyrrole-2-carboxylic acid. Fungi, for instance Penicillium chrysogenum, have been identified as a source of pyrrole-3-carboxylic acid. Furthermore, derivatives of pyrrole-2-carboxaldehyde, which are closely related to pyrrole carboxylic acids, have been found in plants like roasted chicory root (Cichorium intrybus).[1]
The yields of these compounds from their natural sources can vary significantly depending on the organism, environmental conditions, and the extraction and purification methods employed. The following table summarizes quantitative data for the isolation of representative substituted pyrrole carboxylic acids from various natural sources.
| Compound Name | Natural Source | Yield | Reference |
| Pyrrole-2-carboxylic acid | Lysobacter sp. 3655 (bacterium) | 72 mg from a 2 L fermentation culture | [1] |
| 4-Bromo-1H-pyrrole-2-carbamide | Stylissa carteri (marine sponge) | 10 mg from 600 g of dried sponge | [2] |
| 3,4-Dibromo-1H-pyrrole-2-carbamide | Stylissa carteri (marine sponge) | 8 mg from 600 g of dried sponge | [2] |
| Z-3-Bromohymenialdisine | Stylissa carteri (marine sponge) | 5 mg from 600 g of dried sponge | [2] |
| (+) Dibromophakelline | Stylissa carteri (marine sponge) | 7 mg from 600 g of dried sponge | [2] |
| (±) Ageliferin | Stylissa carteri (marine sponge) | 4 mg from 600 g of dried sponge | [2] |
| 4,5-Dibromopyrrole-2-carboxylic acid | Petrosia (Strongylophora) sp. (marine sponge) | ~0.2% of sponge dry weight | [3] |
| (-)-Dibromophakellin | Petrosia (Strongylophora) sp. (marine sponge) | ~0.01% of sponge dry weight | [3] |
Experimental Protocols for Isolation and Characterization
The isolation and characterization of substituted pyrrole carboxylic acids from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments cited in the literature.
Isolation of Pyrrole-2-carboxylic Acid from Lysobacter sp. 3655
2.1.1. Fermentation: Lysobacter sp. 3655 is cultured in Martin medium (0.5% peptone, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O, and 1% glucose) for routine growth. For metabolite production, a scaled-up fermentation (2 L) is carried out in Martin medium at 30 °C for 48 hours with shaking at 230 rpm.[1]
2.1.2. Extraction: The culture is extracted with acidified ethyl acetate containing 0.01% acetic acid. The organic layer is collected by filtration and then dried to yield a crude extract.[1]
2.1.3. Purification:
-
Medium Pressure Liquid Chromatography (MPLC): The crude extract (0.6 g) is subjected to MPLC on a reversed-phase C18 silica gel column (30 g). Elution is performed with a gradient of 5% to 50% methanol in water. This step yields three subfractions.[1]
-
High-Performance Liquid Chromatography (HPLC): Fraction 1 is further purified by HPLC using a Phenomenex Kinetex PS C18 column (10 x 150 mm, 3.5 µm particle size). An isocratic elution with 18% acetonitrile in water affords pure pyrrole-2-carboxylic acid as a white compound.[1]
2.1.4. Characterization: The structure of the isolated compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Isolation of Brominated Pyrrole Alkaloids from the Marine Sponge Stylissa carteri
2.2.1. Extraction: The dried and powdered sponge material (600 g) is exhaustively extracted with methanol (4 x 3 L). The methanol extract is concentrated to yield a residue (90 g). This residue is then dissolved in a minimal amount of demineralized water and partitioned successively with ethyl acetate and n-butanol.[2]
2.2.2. Purification of the n-Butanol Fraction:
-
Sephadex LH-20 Chromatography: The n-butanol soluble material (18 g) is subjected to column chromatography on Sephadex LH-20 using methanol as the mobile phase, resulting in four fractions (I to IV).[2]
-
Reversed-Phase Column Chromatography (RP-18):
-
Semi-preparative HPLC: The subfractions from the RP-18 chromatography are further purified by semi-preparative HPLC to isolate pure compounds. For example, subfraction III-3 (80 mg) yields three different alkaloids.[2]
2.2.3. Characterization: The structures of the isolated alkaloids are elucidated using 1D and 2D NMR spectroscopy and mass spectrometry.[2]
Biosynthesis and Signaling Pathways
Biosynthesis of Pyrrole-2-Carboxylic Acid
The biosynthesis of the fundamental pyrrole-2-carboxylic acid scaffold is understood to originate from the amino acid L-proline. This transformation involves a four-electron oxidation process. The pathway is a key step in the biosynthesis of more complex pyrrole-containing natural products.
Signaling Pathway of Brominated Pyrrole Alkaloids: Modulation of Cellular Calcium
Several brominated pyrrole alkaloids isolated from marine sponges have been shown to modulate intracellular calcium (Ca²⁺) signaling. Their mechanism of action involves the targeting of key proteins involved in calcium homeostasis, specifically ryanodine receptors (RyRs) and the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[4] This modulation of calcium signaling is thought to underlie some of their observed biological activities, such as their neuroprotective effects and their role as feeding deterrents.
Structure-Activity Relationship of Pyrrole Derivatives
The biological activity of substituted pyrrole carboxylic acids and related compounds is often influenced by the nature and position of their substituents. For instance, the degree of bromination on the pyrrole ring has been shown to be a critical factor for the activity of marine-derived alkaloids in modulating calcium signaling. Similarly, for antibacterial pyrrole derivatives, the presence and position of halogen substituents can significantly impact their efficacy.
Conclusion
Substituted pyrrole carboxylic acids are a fascinating and important class of natural products with significant potential for therapeutic applications. Their widespread occurrence in diverse organisms highlights their evolutionary significance and offers a rich resource for the discovery of novel bioactive compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry. Furthermore, the elucidation of their biosynthetic and signaling pathways, as depicted in the diagrams, provides a deeper understanding of their biological roles and mechanisms of action. Continued research into this class of compounds is warranted to fully explore their therapeutic potential and to uncover new molecular scaffolds for the development of future pharmaceuticals.
References
- 1. Synthesis and antibacterial activity of new cephalosporines containing a pyrrole ring in the N-acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine and Anthropogenic Bromopyrroles Alter Cellular Ca2+ Dynamics of Murine Cortical Neuronal Networks by Targeting the Ryanodine Receptor and Sarco/Endoplasmic Reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine and Anthropogenic Bromopyrroles Alter Cellular Ca2+ Dynamics of Murine Cortical Neuronal Networks by Targeting the Ryanodine Receptor and Sarco/Endoplasmic Reticulum Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Methyl-1H-pyrrole-2-carboxylic acid.
An In-depth Technical Guide on 4-Methyl-1H-pyrrole-2-carboxylic acid
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity
This compound is a substituted pyrrole derivative.[1]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 18711-59-6[1][2][3] |
| Molecular Formula | C6H7NO2[1][2][3] |
| Molecular Weight | 125.13 g/mol [1][2][3] |
| Canonical SMILES | CC1=CNC(=C1)C(=O)O[1] |
| InChI | InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9)[1] |
| InChIKey | YXYAHRAFINYJPL-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
The following table summarizes the key
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Melting Point | 200-205 °C | [3] |
| Boiling Point (Predicted) | 326.3 ± 22.0 °C | [3] |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.61 ± 0.10 | [3] |
| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [3] |
Experimental Protocols
Synthesis
While specific, detailed synthesis protocols for this compound are not extensively documented in the provided search results, general methods for the synthesis of substituted pyrrole carboxylic acids can be adapted.
General Synthetic Approach: Hydrolysis of an Ester Precursor
A common method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters.[4] For instance, the ethyl or methyl ester of this compound can be hydrolyzed.
-
Reaction: The ester is refluxed in a solution of sodium hydroxide in ethanol.
-
Work-up: Following the completion of the reaction, the mixture is cooled and then acidified, typically with hydrochloric acid, to precipitate the carboxylic acid.
-
Purification: The resulting solid can be collected by filtration and purified by recrystallization.
A generalized workflow for this synthesis is depicted below.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
-
Melting Point Analysis: The melting point would be measured and compared to the literature value to assess purity.
The general workflow for the analytical characterization is outlined in the following diagram.
Spectral Data (Predicted and Inferred)
Specific spectral data for this compound is not available in the search results. However, the expected spectral characteristics can be inferred based on the analysis of similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[5]
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |
| C-H (Aromatic/Alkene) | 3100 - 3000 | Multiple weak to medium bands |
| C-H (Alkyl) | < 3000 | Medium to strong bands |
| C=O (Carboxylic Acid) | ~1700 | Strong |
| C=C (Aromatic Ring) | 1600 - 1400 | Multiple medium to strong bands |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the pyrrole ring protons, and the carboxylic acid proton. The pyrrole NH proton may also be visible.
¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carbons of the pyrrole ring, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).
Biological Activity and Signaling Pathways
Currently, there is no information available from the search results regarding the specific biological activities or involvement in signaling pathways for this compound. Research into the biological effects of this compound may be an area for future investigation.
Safety and Handling
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound | C6H7NO2 | CID 14643173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylpyrrole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 18711-59-6 CAS MSDS (4-Methylpyrrole-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1H-Pyrrole-2-carboxylic acid, 4-hydroxy-5-methyl-, methyl ester | 203208-35-9 | Benchchem [benchchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl-1H-pyrrole-2-carboxylic acid
Disclaimer: Direct experimental studies detailing the specific mechanism of action for 4-Methyl-1H-pyrrole-2-carboxylic acid are not extensively available in the current scientific literature. This guide, therefore, presents a potential mechanism of action inferred from the well-documented activities of its closest structural analog, 1H-pyrrole-2-carboxylic acid . The proposed mechanisms should be considered hypothetical until validated by direct experimental evidence for this compound.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrrole carboxylic acid class. While research on this specific molecule is limited, the broader family of pyrrole-containing compounds is recognized for a wide array of biological activities.[1] This guide will focus on the most plausible mechanism of action for this compound based on the activities of its parent compound, 1H-pyrrole-2-carboxylic acid, which has been identified as a quorum sensing inhibitor.[2]
Postulated Core Mechanism of Action: Quorum Sensing Inhibition
The most substantiated potential mechanism of action for compounds structurally related to this compound is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa.[3][4]
The parent compound, 1H-pyrrole-2-carboxylic acid, has been shown to inhibit QS in P. aeruginosa without affecting bacterial viability.[2] This suggests that it acts as a signal antagonist rather than a bactericidal or bacteriostatic agent. The primary mode of this inhibition is through the suppression of key genes in the QS regulatory circuits.[2]
P. aeruginosa possesses at least two well-characterized acyl-homoserine lactone (AHL) QS systems, las and rhl. The las system, composed of the signal synthase LasI and the transcriptional regulator LasR, is considered the master regulator. The rhl system, consisting of the synthase RhlI and the regulator RhlR, is generally thought to be hierarchically regulated by the las system.
1H-pyrrole-2-carboxylic acid has been demonstrated to significantly downregulate the expression of genes in both the las and rhl cascades.[2] This leads to a reduction in the production of virulence factors that are under the control of these QS systems.
Quantitative Data from Analog Studies
The following tables summarize the quantitative data obtained from studies on 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-2,5-dicarboxylic acid, which serve as the basis for the inferred mechanism of action.
Table 1: Inhibition of Virulence Factor Production by 1H-pyrrole-2-carboxylic acid in P. aeruginosa PAO1 [2]
| Virulence Factor | Concentration of Compound | Percentage Inhibition |
| Pyocyanin | 1 mg/ml | 44% |
| Protease | 1 mg/ml | 74% |
| Elastase | 1 mg/ml | 96% |
Table 2: Downregulation of Quorum Sensing Gene Expression by 1H-pyrrole-2-carboxylic acid in P. aeruginosa PAO1 [2]
| Gene | System | Percentage Inhibition |
| lasI | las | 80% |
| lasR | las | 87% |
| lasA | las | 88% |
| lasB | las | 92% |
| rhlI | rhl | 69% |
| rhlR | rhl | 89% |
| pqsA | pqs | 97% |
| pqsR | pqs | 78% |
Table 3: Reduction of AHL Signal Molecules by 1H-pyrrole-2,5-dicarboxylic acid (PT22) in P. aeruginosa [3][4]
| Signal Molecule | Concentration of PT22 | Percentage Reduction |
| C4-HSL | 0.50 mg/mL | 8.59% |
| C4-HSL | 0.75 mg/mL | 31.41% |
| C4-HSL | 1.00 mg/mL | 44.12% |
| 3-oxo-C12-HSL | 1.00 mg/mL | 11.55% |
Experimental Protocols from Analog Studies
The following are summaries of experimental protocols used to investigate the quorum sensing inhibitory activity of 1H-pyrrole-2-carboxylic acid. These methods would be applicable for testing this compound.
-
Pyocyanin Quantification: P. aeruginosa PAO1 was cultured with and without the test compound. Pyocyanin was extracted from the supernatant with chloroform and then back-extracted into an acidic solution. The absorbance was measured at 520 nm.
-
Protease Activity Assay: The proteolytic activity in the culture supernatant was determined by measuring the release of dye from azocasein. The absorbance of the supernatant after precipitation of the remaining substrate was measured at 440 nm.
-
Elastase Activity Assay: Elastase activity was measured using Elastin-Congo red as a substrate. The absorbance of the supernatant after incubation and centrifugation was measured at 495 nm.
-
RNA Extraction: P. aeruginosa PAO1 was grown to the mid-logarithmic phase and treated with the test compound. Total RNA was then extracted using a suitable commercial kit.
-
cDNA Synthesis: The extracted RNA was reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
RT-PCR: The expression levels of target QS genes (lasI, lasR, rhlI, rhlR, etc.) were quantified using SYBR green-based real-time PCR. The relative gene expression was calculated using the 2-ΔΔCt method with a housekeeping gene for normalization.
Visualizations
Caption: Hypothesized quorum sensing inhibition by this compound.
Caption: Workflow for evaluating quorum sensing inhibition.
Conclusion and Future Directions
While direct evidence is currently lacking, the available data on structurally related pyrrole carboxylic acids strongly suggests that this compound may function as a bacterial quorum sensing inhibitor. The addition of a methyl group at the 4-position could potentially influence its activity, possibly by altering its binding affinity to the regulatory proteins or its ability to permeate the bacterial cell membrane.
Future research should focus on direct experimental validation of this hypothesized mechanism. This would involve performing the outlined experimental protocols with this compound to quantify its effects on virulence factor production and the expression of key quorum sensing genes. Further studies could also explore its efficacy in more complex models, such as biofilms, and investigate its potential as an anti-infective agent that circumvents the development of traditional antibiotic resistance.
References
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. Frontiers | Quorum Sensing Inhibiting Activity of Streptomyces coelicoflavus Isolated from Soil [frontiersin.org]
- 3. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
- 4. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Hazards of Handling 4-Methyl-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and hazard information for 4-Methyl-1H-pyrrole-2-carboxylic acid. The content is based on available safety data sheets (SDS), public chemical databases, and general knowledge of handling fine chemical powders. It is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties upon contact with skin, eyes, and the respiratory tract.[1]
GHS Classification
The following table summarizes the GHS hazard classifications for this compound.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
Exclamation Mark: (for skin/eye irritation and respiratory irritation)
Quantitative Toxicological Data
As of the date of this document, specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not publicly available. The hazard assessment is primarily based on the GHS classifications derived from aggregated data and notifications to regulatory bodies.[1] The toxicological properties have not been fully investigated for many related pyrrole derivatives.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining the hazard classifications listed above. These would include:
-
OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
-
OECD Guideline 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Identifying Chemicals Not Requiring Classification and Labelling for Eye Irritation or Serious Eye Damage
-
OECD Guideline 403: Acute Inhalation Toxicity
Researchers planning to conduct toxicological studies on this compound should refer to the latest versions of these established protocols.
Signaling Pathways
Skin Irritation Signaling Pathway
Chemical irritants, upon contact with the skin, can trigger a cascade of cellular events leading to inflammation. This process often involves the activation of keratinocytes, which then release various pro-inflammatory mediators. A simplified representation of a potential signaling pathway is provided below.
Caption: Simplified signaling pathway for chemical-induced skin irritation.
Respiratory Irritation Signaling Pathway
Inhalation of irritant powders can lead to an inflammatory response in the respiratory tract. This involves the activation of epithelial cells and resident immune cells, leading to the release of inflammatory mediators.
Caption: General signaling cascade for respiratory tract irritation.
Safe Handling and Experimental Workflow
Due to its irritant nature as a fine powder, proper handling procedures are critical to minimize exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
A Technical Guide to the Synthesis of Pyrrole Derivatives for Researchers and Drug Development Professionals
Introduction
The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrroles remains a topic of significant interest for organic chemists and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrrole nucleus, with a focus on classical named reactions and modern catalytic methods. Detailed experimental protocols, tabulated quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in the field.
Classical Methods for Pyrrole Synthesis
Several classical named reactions have stood the test of time and continue to be widely employed for the synthesis of pyrrole derivatives. These methods, while established for decades, have been continuously refined and adapted for new applications.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for the preparation of pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1] The operational simplicity and generally good to excellent yields make it a highly attractive method.[1]
Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1] Computational studies have suggested that this hemiaminal cyclization pathway is the preferred route for the reaction.[1]
References
An In-Depth Technical Guide to 4-Methyl-1H-pyrrole-2-carboxylic acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data, serving as a crucial resource for scientists and researchers in the field.
Chemical Identity
IUPAC Name: this compound[1][2]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
-
4-Methyl pyrrole-2-carboxylic acid[1]
-
2-Pyrrolecarboxylic acid, 4-methyl-[1]
-
NSC 12025
-
And numerous other database and supplier-specific identifiers.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | PubChem[1][2] |
| Molecular Weight | 125.13 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook |
| Melting Point | 200-205 °C | ChemicalBook |
| Boiling Point (Predicted) | 326.3 ± 22.0 °C | ChemicalBook |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.61 ± 0.10 | ChemicalBook |
| LogP (Predicted) | 0.9 | PubChem[1] |
| Solubility | Information not readily available | |
| Storage | Keep in a dark place, sealed in dry, room temperature | ChemicalBook |
Synthesis and Experimental Protocols
The synthesis of substituted pyrrole-2-carboxylic acids is a cornerstone of many medicinal chemistry programs. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in a single source, a general and robust methodology can be adapted from established procedures for similar analogs. The following protocol is a composite based on well-known pyrrole synthesis reactions, such as the Knorr and Paal-Knorr syntheses, and subsequent functional group manipulations.
General Synthetic Approach: Modified Paal-Knorr Synthesis and Oxidation
This synthetic route involves the condensation of a 1,4-dicarbonyl compound with an amine, followed by oxidation to yield the desired carboxylic acid.
Step 1: Synthesis of the Pyrrole Ring via Paal-Knorr Condensation
The initial step involves the reaction of a suitably substituted 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.
-
Materials:
-
3-Methyl-2,5-hexanedione
-
Ammonia (aqueous solution or ammonium acetate)
-
Glacial acetic acid (as solvent and catalyst)
-
-
Procedure:
-
Dissolve 3-Methyl-2,5-hexanedione in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add a molar excess of the ammonia source (e.g., ammonium acetate).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water to precipitate the crude product, 2,4-dimethyl-1H-pyrrole.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Vilsmeier-Haack Formylation at the 2-position
The next step is the introduction of a formyl group at the 2-position of the pyrrole ring, which is a precursor to the carboxylic acid.
-
Materials:
-
2,4-dimethyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) as solvent
-
Aqueous sodium acetate solution
-
-
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM to 0 °C.
-
Slowly add phosphorus oxychloride dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,4-dimethyl-1H-pyrrole in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of an aqueous sodium acetate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-methyl-1H-pyrrole-2-carbaldehyde by column chromatography.
-
Step 3: Oxidation of the Aldehyde to a Carboxylic Acid
The final step is the oxidation of the formyl group to a carboxylic acid.
-
Materials:
-
4-methyl-1H-pyrrole-2-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)
-
Acetone or a mixture of t-butanol and water as solvent
-
Aqueous sodium bisulfite solution
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the 4-methyl-1H-pyrrole-2-carbaldehyde in the chosen solvent in a flask cooled in an ice bath.
-
Slowly add a solution of potassium permanganate in water dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry to yield this compound.
-
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of its parent compound, pyrrole-2-carboxylic acid, and similarly substituted derivatives.
| Spectroscopy | Expected Data |
| ¹H NMR | * -COOH proton: A broad singlet typically observed between 10-12 ppm.[3] * -NH proton: A broad singlet typically observed between 11-12 ppm. * Pyrrole ring protons: Two signals in the aromatic region (6-7 ppm), likely appearing as doublets or multiplets. * -CH₃ protons: A singlet around 2.0-2.5 ppm. |
| ¹³C NMR | * -COOH carbon: A signal in the range of 160-175 ppm.[3] * Pyrrole ring carbons: Signals in the range of 100-140 ppm. * -CH₃ carbon: A signal in the aliphatic region, typically around 10-20 ppm. |
| Infrared (IR) | * O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. * N-H stretch: A moderate band around 3300-3500 cm⁻¹. * C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹. * C=C and C-N stretches (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): Expected at m/z = 125. * Key Fragmentation Peaks: Loss of -OH (m/z = 108), loss of -COOH (m/z = 80). |
Application in Drug Development: A Synthetic Workflow Example
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure is a key component in various scaffolds designed to interact with biological targets. Below is a conceptual workflow illustrating its use in the synthesis of a hypothetical kinase inhibitor.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
This diagram illustrates a common synthetic strategy where the carboxylic acid group of this compound is first activated, for example, by conversion to an acyl chloride. This activated intermediate then undergoes an amide coupling reaction with a suitable amine. Subsequent modification of the pyrrole nitrogen allows for the introduction of further diversity, ultimately leading to the final target molecule. This modular approach is frequently employed in the development of new drug candidates.
References
The Therapeutic Promise of Pyrrole-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities. This technical guide delves into the significant therapeutic potential of pyrrole-containing compounds, summarizing key quantitative data, providing detailed experimental methodologies for their evaluation, and visualizing critical biological pathways. The inherent versatility of the pyrrole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a range of diseases, from cancers and infections to inflammatory conditions and neurodegenerative disorders.
Anticancer Applications
Pyrrole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, pyrrole-containing compounds have been developed as potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Quantitative Anticancer Activity
The cytotoxic potential of various pyrrole derivatives against a range of cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Alkynylated Pyrroles | Compound 12l | U251 (Glioma) | MTT | 2.29 ± 0.18 | [1] |
| Compound 12l | A549 (Lung) | MTT | 3.49 ± 0.30 | [1] | |
| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-bromo derivative (Compound 19) | L1210 (Leukemia) | Cell Growth Inhibition | 0.7 | [2] |
| 4-amino-5-chloro derivative (Compound 18) | L1210 (Leukemia) | Cell Growth Inhibition | 2.3 | [2] | |
| 4-amino-5-iodo derivative (Compound 20) | L1210 (Leukemia) | Cell Growth Inhibition | 2.8 | [2] | |
| 4-hydroxyamino-5-chloro derivative (Compound 27) | L1210 (Leukemia) | Cell Growth Inhibition | 3.7 | [2] |
Signaling Pathways in Cancer
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell proliferation, survival, and migration.[3][4] Dysregulation of the EGFR pathway is a common feature in many cancers.[1] Pyrrole-based tyrosine kinase inhibitors can block the ATP-binding site of the EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling molecules like RAS, RAF, and MAPK.[4]
VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process.[5][6] Pyrrole-containing compounds can inhibit VEGFR-2, a primary receptor for VEGF, thereby blocking downstream signaling pathways such as the PLC-γ-PKC-MAPK and PI3K/AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[6][7]
Experimental Protocols: Anticancer Activity
MTT Cytotoxicity Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Materials: 96-well plates, cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrrole compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]
-
Antimicrobial Applications
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole derivatives have demonstrated significant activity against a range of bacteria and fungi.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole Benzamides | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [11] |
| Derivative with R = 4-ClC6H4 | Mycobacterium tuberculosis H37Rv | 3.125 | [11] | |
| Staphylococcus aureus | 3.12 - 12.5 | [11] | ||
| Escherichia coli | 3.12 - 12.5 | [11] | ||
| Pyrrole-2-carboxylate | ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [11] |
| Pyrrole Derivative | BM212 | Mycobacterium tuberculosis (clinical strains) | 0.7 - 1.5 | [12] |
| BM212 | Mycobacterium fortuitum | 3.1 - 12.5 | [12] | |
| BM212 | Mycobacterium smegmatis | 3.1 - 25 | [12] | |
| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides | Various derivatives | Streptococcus pneumoniae | 5.0 - 33.8 | [11] |
| Bacillus subtilis | 5.0 - 33.8 | [11] | ||
| Salmonella typhi | 5.0 - 33.8 | [11] | ||
| Pseudomonas aeruginosa | 5.0 - 33.8 | [11] | ||
| Pyrrole-thiazole derivatives | Compound 3d | Escherichia coli | 22 (Zone of inhibition in mm) | [13] |
| Compound 3e | Staphylococcus aureus | 23 (Zone of inhibition in mm) | [13] | |
| Compound 3c | Candida albicans | 24 (Zone of inhibition in mm) | [13] |
Experimental Protocols: Antimicrobial Activity
Broth Microdilution Method for MIC Determination:
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[14][15]
-
Materials: 96-well microtiter plates, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), pyrrole compound stock solution.
-
Procedure:
-
Prepare serial two-fold dilutions of the pyrrole compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
-
Anti-inflammatory Applications
Chronic inflammation is implicated in a multitude of diseases. Pyrrole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute anti-inflammatory activity.
| Compound Class | Specific Derivative | Dose | Time (hours) | % Inhibition of Edema | Reference |
| Pyrrolopyridines | Compound 3l | Not specified | 1 | 19.97 | [17] |
| 2 | 30.05 | [17] | |||
| 3 | 36.33 | [17] | |||
| 4 | 36.61 | [17] | |||
| Pyrrole derivatives | Compound 1c | 100 mg/kg (p.o.) | Not specified | Comparable to reference drugs | [18] |
Experimental Protocols: Anti-inflammatory Activity
Carrageenan-Induced Rat Paw Edema:
This in vivo model is used to screen for acute anti-inflammatory activity.[19][20]
-
Materials: Wistar or Sprague-Dawley rats, 1% carrageenan solution in saline, plethysmometer or calipers, pyrrole compound.
-
Procedure:
-
Administer the pyrrole compound to the rats (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
A control group receives the vehicle instead of the compound.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.[21][22]
-
Neuroprotective Applications
Pyrrole-containing compounds are being investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms often involve antioxidant effects and modulation of key enzymes.
Quantitative Neuroprotective Activity
The 6-hydroxydopamine (6-OHDA) induced neurotoxicity model in PC12 cells is a common in vitro model for Parkinson's disease.
| Compound Class | Specific Derivative | Assay | Concentration (µM) | Neuroprotective Effect | Reference |
| Pyrrole Derivative | Compound A | 6-OHDA induced neurotoxicity in PC12 cells | 0.5, 1, 5 | Reversed cell cytotoxicity | [23] |
| Compound B | 6-OHDA induced neurotoxicity in PC12 cells | 0.1, 0.5, 1 | Reversed cell cytotoxicity | [23] | |
| Compound C | 6-OHDA induced neurotoxicity in PC12 cells | 0.1, 0.5, 1 | Reversed cell cytotoxicity | [23] |
Experimental Protocols: Neuroprotective Activity
6-OHDA-Induced Neurotoxicity Assay in PC12 Cells:
This assay assesses the ability of a compound to protect neuronal-like cells from a specific neurotoxin.
-
Materials: PC12 cells, culture medium, 6-hydroxydopamine (6-OHDA), pyrrole compound, MTT or similar viability assay reagents.
-
Procedure:
-
Pre-treat PC12 cells with various concentrations of the pyrrole compound for a specified time (e.g., 24 hours).
-
Induce neurotoxicity by exposing the cells to a fixed concentration of 6-OHDA (e.g., 100 µM) for another 24 hours.
-
Assess cell viability using the MTT assay or another suitable method.
-
Compare the viability of cells treated with the pyrrole compound and 6-OHDA to cells treated with 6-OHDA alone to determine the neuroprotective effect.
-
Antiviral Applications
The pyrrole core is present in several compounds with promising antiviral activity, targeting various stages of the viral life cycle.
Quantitative Antiviral Activity
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).
| Compound Class | Specific Derivative | Virus | Assay | EC50 (µM) | Reference |
| N-substituted Furopyrroles | Compound 5 | EBOV | Plaque Reduction | 2.43 ± 0.2 | [24] |
| Compound 5 | SUDV | Plaque Reduction | 3.29 ± 0.5 | [24] | |
| Compound 5 | MARV | Plaque Reduction | 6.69 ± 0.2 | [24] | |
| Compound 11 | SUDV | Plaque Reduction | 0.50 ± 0.05 | [24] | |
| Compound 49 | SUDV | Plaque Reduction | 1.01 | [24] |
Experimental Protocols: Antiviral Activity
Plaque Reduction Assay:
This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[25][26]
-
Materials: Host cell line, virus stock, culture medium, overlay medium (containing agarose or methylcellulose), pyrrole compound, crystal violet staining solution.
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the pyrrole compound.
-
After a viral adsorption period, remove the inoculum and add an overlay medium to restrict viral spread to adjacent cells.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is then determined.[27][28]
-
Conclusion
The pyrrole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities exhibited by pyrrole derivatives highlight their immense potential in addressing a wide range of diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic power of this versatile heterocyclic core. Future research will undoubtedly uncover new pyrrole-based compounds with enhanced potency, selectivity, and safety profiles, paving the way for the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unina.it [iris.unina.it]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Technical Guide: The Role of Pyrrole Carboxylates in Insect Communication
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Role of 4-Methyl-1H-pyrrole-2-carboxylic acid and its Analogs as Insect Pheromones
Disclaimer: Scientific literature extensively documents methyl 4-methylpyrrole-2-carboxylate (M4MP2C) , the methyl ester of this compound, as a key insect trail pheromone. The carboxylic acid itself is not identified as the active pheromone but is its immediate chemical precursor or potential metabolite. This guide focuses on the established role of the active ester, M4MP2C, while acknowledging its relationship to the specified carboxylic acid.
Executive Summary
Methyl 4-methylpyrrole-2-carboxylate (M4MP2C) is a potent trail pheromone utilized by several species of leaf-cutting ants, most notably Atta texana and Atta cephalotes.[1][2] First identified in Atta texana in 1971, this volatile compound is secreted from the poison gland and guides worker ants to food sources, playing a critical role in foraging and recruitment.[2][3][4] The pheromone's activity is concentration-dependent, with optimal responses observed at intermediate concentrations.[1][5] While highly effective in laboratory bioassays, its application in field-based pest control baits has shown variable efficacy, often due to the overriding attractiveness of food odors. Understanding the reception and signaling cascade of M4MP2C provides a valuable model for insect chemoreception and a potential target for novel pest management strategies.
Quantitative Pheromone Activity Data
Quantitative data on insect responses to M4MP2C has been established through electrophysiological and behavioral assays.
Table 2.1: Electroantennogram (EAG) Responses to M4MP2C in Atta texana
This table summarizes the mean peak electroantennogram (EAG) amplitude recorded from different castes of Atta texana in response to serial dilutions of methyl 4-methylpyrrole-2-carboxylate. Data is adapted from Andryszak et al. (1990).
| Pheromone Dose (µg) | Major Worker (mV) | Queen (mV) | Male (mV) |
| 0.01 | 0.15 ± 0.03 | 0.28 ± 0.05 | 0.18 ± 0.04 |
| 0.1 | 0.24 ± 0.04 | 0.45 ± 0.07 | 0.30 ± 0.05 |
| 1 | 0.38 ± 0.06 | 0.72 ± 0.10 | 0.48 ± 0.07 |
| 10 | 0.55 ± 0.08 | 1.05 ± 0.15 | 0.68 ± 0.09 |
| 100 | 0.78 ± 0.11 | 1.48 ± 0.20 | 0.95 ± 0.12 |
| Data presented as mean ± standard error. Queens consistently show a significantly higher antennal response to the trail pheromone compared to workers and males.[2] |
Table 2.2: Behavioral Thresholds for Trail-Following Activity
This table outlines the concentration thresholds of M4MP2C required to elicit trail-following behavior in various leaf-cutting ant species.
| Species | Minimum Effective Concentration | Optimal Concentration Range | Repellent Concentration |
| Atta texana | 2.7 pg/cm | Not explicitly defined | > 50 ng (on bait) |
| Atta cephalotes | ~5 pg (on paper discs) | 5 pg - 50 ng (on paper discs) | High concentrations |
| Acromyrmex octospinosus | ~5 pg (on paper discs) | 5 pg - 50 ng (on paper discs) | High concentrations |
| Data compiled from Tumlinson et al. (1972) and Robinson & Cherrett (1978).[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the identification and characterization of insect pheromones.
Protocol for Pheromone Extraction and Identification
This protocol is based on the original methodology used by Tumlinson et al. (1971) to identify M4MP2C from Atta texana.
-
Gland Dissection: Workers of Atta texana are chilled. The poison glands are dissected from the gaster of several thousand ants.
-
Solvent Extraction: The dissected glands are immediately submerged in a minimal volume of a volatile solvent, such as carbon disulfide or dichloromethane, to extract the volatile compounds.
-
Gas Chromatography (GC) Analysis: The crude extract is injected into a gas chromatograph to separate the individual volatile components. The retention time of active fractions is noted.
-
Behavioral Bioassay of GC Fractions: Effluents from the GC column are collected at timed intervals and tested for biological activity using a trail-following bioassay (see Protocol 3.2).
-
Spectrometric Analysis: The active fraction is subjected to mass spectrometry (MS) to determine its molecular weight and fragmentation pattern. Further analysis using Nuclear Magnetic Resonance (NMR) spectroscopy may be employed for structural elucidation.
-
Synthesis and Confirmation: The proposed structure is synthesized in the laboratory. The synthetic compound's mass spectrum, GC retention time, and biological activity are compared with the natural pheromone to confirm the identification.
Protocol for Trail-Following Bioassay
This laboratory protocol, adapted from Robinson et al. (1974), assesses the trail-following response of worker ants.
-
Arena Preparation: A clean, neutral surface (e.g., a large sheet of filter paper or a glass plate) is used as the bioassay arena.
-
Trail Application: A solution of the test compound (e.g., M4MP2C in a volatile solvent) is prepared at a known concentration. A 50 cm circular or linear trail is drawn on the arena surface using a microliter syringe. A control trail is drawn using only the solvent.
-
Ant Introduction: Individual worker ants, previously isolated from any natural trails, are introduced to the starting point of the trail.
-
Behavioral Observation: The ant's behavior is observed and recorded. A positive response is defined as the ant successfully following the artificial trail for a predetermined distance (e.g., >75% of its length).
-
Quantification: The number of ants successfully following the trail out of the total number tested is recorded. This is repeated for serial dilutions of the test compound to determine the activity threshold.
Protocol for Electroantennography (EAG)
This protocol, based on the work of Andryszak et al. (1990), measures the electrical response of an isolated ant antenna to the pheromone.
-
Antenna Preparation: An antenna is excised from the head of a chilled ant. The distal tip is removed, and the base is mounted between two electrodes using conductive gel.
-
Airflow Delivery: The mounted antenna is positioned within a humidified, continuous air stream directed over it.
-
Stimulus Injection: A known amount of the pheromone is applied to a piece of filter paper and inserted into a Pasteur pipette (a "puffer"). A puff of air is injected through the pipette into the main air stream, delivering the odorant to the antenna.
-
Signal Recording: The potential difference between the two electrodes is amplified and recorded. The negative voltage deflection following the stimulus is the EAG response.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to a range of pheromone concentrations are recorded to generate a dose-response curve. A solvent blank is used as a control.
Visualizations: Workflows and Signaling Pathways
Diagram 4.1: Pheromone Identification Workflow
Caption: A generalized workflow for the isolation and identification of an insect pheromone.
Diagram 4.2: General Insect Olfactory Signaling Pathway
Caption: A simplified diagram of the canonical insect olfactory signal transduction cascade.
Diagram 4.3: Logic of a Trail-Following Choice Assay
Caption: Logical flow of a two-choice behavioral bioassay for testing trail pheromones.
References
- 1. tropicalecologyblog.wordpress.com [tropicalecologyblog.wordpress.com]
- 2. srs.fs.usda.gov [srs.fs.usda.gov]
- 3. Atta texana | INFORMATION | Animal Diversity Web [animaldiversity.org]
- 4. heartspm.com [heartspm.com]
- 5. The possible use of methyl 4-methylpyrrole-2-carboxylate, an ant trail pheromone, as a component of an improved bait for leaf-cutting ant (Hymenoptera: Formicidae) control | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 6. antwiki.org [antwiki.org]
Methodological & Application
Synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1H-pyrrole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound. The primary synthetic strategy involves a two-step process: the formation of a substituted pyrrole ring via the Knorr pyrrole synthesis to yield ethyl 4-methyl-1H-pyrrole-2-carboxylate, followed by the hydrolysis of the ester to the desired carboxylic acid.
Introduction
The synthesis of substituted pyrroles is a fundamental pursuit in organic chemistry due to their prevalence in natural products and pharmaceuticals. The Knorr pyrrole synthesis and the Paal-Knorr synthesis are classical and versatile methods for the construction of the pyrrole nucleus. The Knorr synthesis, in particular, allows for the regioselective preparation of polysubstituted pyrroles from α-amino-ketones and β-ketoesters. This protocol details a reliable method for the preparation of this compound, a valuable intermediate for further chemical elaboration.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step sequence. The first step is the construction of the pyrrole ring using a Knorr-type synthesis to produce Ethyl 4-methyl-1H-pyrrole-2-carboxylate. The second step involves the hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of pyrrole-2-carboxylates and their subsequent hydrolysis, based on analogous procedures.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Knorr Pyrrole Synthesis | Ethyl 2-oximinoacetoacetate, Ethyl acetoacetate, Zinc | Acetic Acid | Reflux | 1 | 57-64 | Organic Syntheses |
| 2 | Ester Hydrolysis | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate, NaOH | Ethanol/Water | 90 | 3 | 76 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate (Knorr Synthesis Adaptation)
This protocol is an adaptation of the classical Knorr pyrrole synthesis.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
Glacial acetic acid
-
Zinc dust
-
Ethanol (absolute)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (3 M)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Preparation of Ethyl 2-oximinoacetoacetate: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 mol) in glacial acetic acid. Cool the solution to 5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.0 mol) in water while maintaining the temperature below 10 °C. Stir for an additional 2 hours at room temperature.
-
Reduction and Condensation: To the solution of ethyl 2-oximinoacetoacetate, add an equimolar amount of a suitable β-ketoester for the introduction of the 4-methyl group (e.g., ethyl propionylacetate). Cool the mixture in an ice bath. Add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 1 hour.
-
Work-up and Isolation: Cool the reaction mixture and pour it into a large volume of water. Extract the aqueous mixture with diethyl ether (3 x 200 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of this compound (Ester Hydrolysis)
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 4-methyl-1H-pyrrole-2-carboxylate
-
Ethanol (absolute)
-
Sodium hydroxide (10 M aqueous solution)
-
Hydrochloric acid (4 M aqueous solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Saponification: In a round-bottom flask, dissolve Ethyl 4-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in absolute ethanol. Add 10 M aqueous sodium hydroxide solution (3.0 equiv).
-
Reaction: Heat the mixture at 90 °C under reflux with stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dilute the residue with water and acidify to pH 3 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and air-dry to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Logical Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific hazards.
-
The reduction with zinc dust can be vigorous; additions should be made carefully and with adequate cooling.
-
Strong acids and bases are corrosive and should be handled with caution.
Conclusion
The described two-step synthesis provides a reliable and adaptable route to this compound. The Knorr pyrrole synthesis is a robust method for constructing the substituted pyrrole ring, and the subsequent ester hydrolysis is a straightforward transformation. These protocols can be valuable for researchers in need of this versatile synthetic intermediate for various applications in drug discovery and materials science.
References
Application Notes and Protocols: 4-Methyl-1H-pyrrole-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methyl-1H-pyrrole-2-carboxylic acid as a versatile building block in organic synthesis. It is particularly valuable in the development of novel therapeutic agents due to the prevalence of the pyrrole scaffold in biologically active molecules.
Introduction
This compound is a substituted pyrrole derivative that serves as a key intermediate in the synthesis of a wide range of functional molecules. Its structural features, including a carboxylic acid group amenable to various transformations and a substituted pyrrole ring, make it an attractive starting material for constructing complex molecular architectures. This compound and its derivatives have shown significant potential in medicinal chemistry, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its corresponding methyl ester are provided below.
| Property | This compound | Methyl 4-methyl-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₆H₇NO₂ | C₇H₉NO₂ |
| Molecular Weight | 125.13 g/mol [1] | 139.15 g/mol [2] |
| CAS Number | 18711-59-6[1] | 34402-78-3[2] |
| Appearance | White to off-white solid | Colorless liquid or solid[3] |
| Melting Point | Not available | 73-74 °C |
| Boiling Point | Not available | 250.2 °C at 760 mmHg |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various derivatives, primarily through transformations of the carboxylic acid group into esters and amides. These derivatives are often explored for their biological activities.
Esterification
The carboxylic acid can be readily converted to its corresponding esters, such as methyl 4-methyl-1H-pyrrole-2-carboxylate. This transformation is typically achieved through Fischer esterification, employing an excess of the alcohol in the presence of an acid catalyst. The methyl ester is a useful reagent for the preparation of various derivatives, including glycine site antagonists.[3]
Amide Bond Formation
The synthesis of N-substituted-4-methyl-1H-pyrrole-2-carboxamides is a common strategy in drug discovery. These compounds have been investigated for a range of biological activities, including as inhibitors of enzymes such as kinases.[4] The amide bond is typically formed by activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-methyl-1H-pyrrole-2-carboxylate
This protocol is adapted from a general procedure for the synthesis of pyrrole-2-carboxylates.
Reaction: Fischer Esterification
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of methanol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization (e.g., from hexane) or silica gel chromatography to yield methyl 4-methyl-1H-pyrrole-2-carboxylate.
Expected Yield: 85-95%
Characterization Data for Methyl 4-methyl-1H-pyrrole-2-carboxylate:
| Data Type | Observed Value |
|---|---|
| Melting Point | 73-74 °C |
| ¹H NMR | Refer to publicly available spectral data. |
| ¹³C NMR | Refer to publicly available spectral data. |
| Mass Spec (MS) | Refer to publicly available spectral data. |
Protocol 2: Synthesis of N-Aryl-4-methyl-1H-pyrrole-2-carboxamide
This protocol describes a general method for the synthesis of N-aryl amides from this compound using a common coupling agent.
Reaction: Amide Coupling
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to obtain the desired N-aryl-4-methyl-1H-pyrrole-2-carboxamide.
Expected Yield: 60-80%
Representative Characterization Data for a Pyrrole Carboxamide Derivative:
| Derivative | Yield | Melting Point | Spectroscopic Data |
|---|
| N-(4-chlorophenyl)-4-methyl-1H-pyrrole-2-carboxamide | ~70% | Not available | ¹H NMR, ¹³C NMR, and MS data would be consistent with the expected structure. |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of derivatives from this compound.
Caption: General workflow for the synthesis of ester and amide derivatives.
Signaling Pathway Inhibition
Derivatives of this compound, particularly N-aryl carboxamides, have been identified as potential inhibitors of protein kinases, which are crucial components of cellular signaling pathways. For instance, inhibition of a tyrosine kinase can disrupt downstream signaling cascades involved in cell proliferation and survival, a key strategy in cancer therapy.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. This compound | C6H7NO2 | CID 14643173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 4-METHYL-1H-PYRROLE-2-CARBOXYLATE | 34402-78-3 [chemicalbook.com]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 4-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-Methyl-1H-pyrrole-2-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as precursors for the development of novel therapeutic agents.
Application Notes
This compound derivatives have emerged as a promising class of compounds in drug discovery, notably as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3) in Mycobacterium tuberculosis. MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolates (TMM), a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. This makes MmpL3 a compelling target for the development of new anti-tuberculosis drugs.
The pyrrole-2-carboxamide scaffold, derived from this compound, has been identified as a crucial pharmacophore for MmpL3 inhibition. Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can significantly impact anti-tubercular activity. For instance, the introduction of various substituents on the pyrrole ring and the amide nitrogen can modulate the compound's potency and pharmacokinetic properties.
The general workflow for the development of these derivatives involves the synthesis of the core this compound, followed by derivatization to create a library of analogues for biological screening.
Data Presentation
The following table summarizes the anti-tubercular activity of exemplary pyrrole-2-carboxamide derivatives against M. tuberculosis.
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) | Reference |
| 1 | H | Adamantan-2-yl | >32 | [1] |
| 2 | 4-Cl-Ph | Adamantan-2-yl | 0.23 | [1] |
| 3 | 4-F-Ph | Adamantan-2-yl | <0.016 | [1] |
| 4 | 3-pyridyl | Adamantan-2-yl | <0.016 | [1] |
| BM212 | 1,5-bis(4-chlorophenyl)-2-methyl | 4-methylpiperazin-1-ylmethyl | 0.7 - 1.5 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Methyl-1H-pyrrole-2-carboxylate (Paal-Knorr Synthesis Approach)
This protocol describes a general approach for the synthesis of the pyrrole ester intermediate via the Paal-Knorr reaction from a 1,4-dicarbonyl compound.[3][4]
Materials:
-
1,4-dicarbonyl precursor (e.g., a substituted hexane-2,5-dione)
-
Primary amine or ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., acetic acid, ethanol)
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve the 1,4-dicarbonyl precursor in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the primary amine or ammonia source in excess.
-
If required, add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford methyl 4-methyl-1H-pyrrole-2-carboxylate.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid. The procedure is adapted from a similar synthesis of a fluorinated analogue.[5]
Materials:
-
Methyl 4-methyl-1H-pyrrole-2-carboxylate
-
Ethanol (absolute)
-
10 M Sodium hydroxide (NaOH) solution
-
4 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-methyl-1H-pyrrole-2-carboxylate in absolute ethanol.
-
Add 10 M NaOH solution to the flask.
-
Stir the reaction mixture at 90 °C under an inert atmosphere (e.g., argon) for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Acidify the residue to a pH of 3 by the dropwise addition of 4 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and air-dry to yield this compound as a solid.
Protocol 3: Synthesis of 4-Methyl-1H-pyrrole-2-carboxamide Derivatives (Amide Coupling)
This protocol outlines the general procedure for the synthesis of pyrrole-2-carboxamide derivatives from the carboxylic acid.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add the desired amine, the coupling agent, and DIPEA.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-methyl-1H-pyrrole-2-carboxamide derivative.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the anti-tubercular activity of this compound derivatives is the inhibition of MmpL3. This disrupts the transport of trehalose monomycolates (TMM) across the inner membrane of M. tuberculosis, a critical step in the biosynthesis of the mycobacterial cell wall.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyl-1H-pyrrole-2-carboxylic Acid: A Versatile Scaffold for Pharmaceutical Innovation
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction: 4-Methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its substituted pyrrole core serves as a versatile scaffold for the synthesis of a variety of bioactive molecules, most notably in the development of targeted cancer therapies. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceuticals, with a focus on the multi-targeted tyrosine kinase inhibitor, Sunitinib, and other emerging applications.
Application 1: Synthesis of Sunitinib, a Multi-Targeted Tyrosine Kinase Inhibitor
A key derivative of this compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a crucial intermediate in the synthesis of Sunitinib. Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.
Mechanism of Action: Inhibition of Key Signaling Pathways
Sunitinib targets several RTKs, including platelet-derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and rearranged during transfection (RET).[1][2][3] By inhibiting these kinases, Sunitinib disrupts downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.[1][4]
Quantitative Data: In Vitro Inhibitory Activity of Sunitinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sunitinib against various tyrosine kinases, demonstrating its potent and multi-targeted profile.
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2 |
| VEGFR2 (Flk-1) | 80 |
| c-Kit | Potent Inhibition |
| FLT3 (wild-type) | 250 |
| FLT3 (ITD mutant) | 50 |
| FLT3 (Asp835 mutant) | 30 |
| Data compiled from multiple sources. |
Experimental Protocols: Synthesis of a Key Sunitinib Intermediate
The synthesis of Sunitinib involves the preparation of the key intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. A common synthetic route involves the Vilsmeier-Haack formylation of an appropriate pyrrole precursor followed by hydrolysis.
Protocol 1: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol describes the introduction of a formyl group at the C5 position of the pyrrole ring, a critical step in the synthesis of the Sunitinib intermediate.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Cool a solution of DMF in anhydrous DCM to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in anhydrous DCM dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously until the ice has melted completely.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.[1][2]
Materials:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol)
-
Methanol (100 mL)
-
Water (400 mL)
-
Potassium hydroxide (KOH) solution (5N, 200 mL)
-
Hydrochloric acid (HCl) solution (5N)
-
Distilled water
Procedure:
-
Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.[2]
-
Slowly add the 5N KOH solution to the mixture with stirring.[2]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[2]
-
Cool the mixture to room temperature.
-
Acidify the mixture to pH 3 by the slow addition of 5N HCl solution.[2]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with distilled water.[2]
-
Dry the solid under vacuum to obtain 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid (yield: 15.5 g, 94%).[2]
Application 2: Development of Novel Antimicrobial Agents
Derivatives of this compound are being explored as scaffolds for the development of novel antimicrobial agents. Specifically, certain pyrrole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Mechanism of Action: Targeting MmpL3
Several synthesized pyrrole-2-carboxamide derivatives have been identified as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.
Quantitative Data: In Vitro Anti-TB Activity
The following table presents the in vitro activity of representative pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv and their cytotoxicity against Vero cells.
| Compound | R1 Group | R2 Group | MIC (μg/mL) | IC50 (μg/mL) |
| 1 | 2,4-dichlorophenyl | cyclohexyl | <0.016 | >64 |
| 12 | 2,4-dichlorophenyl | 2-adamantyl (N-methyl pyrrole) | 3.7 | >64 |
| 13 | 2,4-dichlorophenyl | 2-adamantyl (N-methyl pyrrole, N-methyl amide) | >32 | >64 |
| 28 | 4-pyridyl (with electron-withdrawing group) | 2-adamantyl | <0.016 | >64 |
| MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv. IC50: Half-maximal inhibitory concentration against Vero cells. |
Experimental Protocol: Synthesis of Pyrrole-2-carboxamide Derivatives
The general synthetic route to these potent antitubercular agents involves the coupling of a substituted 4-bromo-1H-pyrrole-2-carboxylic acid with a suitable amine, followed by a Suzuki coupling reaction to introduce diversity at the 4-position of the pyrrole ring.
Protocol 3: General Procedure for the Synthesis of Pyrrole-2-carboxamide Derivatives
This protocol outlines the key steps for the synthesis of the antitubercular compounds.
Step 1: Hydrolysis of Methyl 4-bromo-1H-pyrrole-2-carboxylate
-
Hydrolyze the starting ester using standard conditions (e.g., LiOH in THF/water) to obtain 4-bromo-1H-pyrrole-2-carboxylic acid.
Step 2: Amide Coupling
-
Couple the resulting carboxylic acid with the desired amine (e.g., adamant-2-amine) using a standard peptide coupling reagent such as HATU or EDC/HOBt in an appropriate solvent like DMF.
Step 3: Suzuki Coupling
-
To a solution of the N-substituted-4-bromo-1H-pyrrole-2-carboxamide in a suitable solvent system (e.g., dioxane/water), add the desired aryl or heteroaryl boronic acid.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Work up the reaction by extracting with an organic solvent, washing, drying, and concentrating.
-
Purify the final product by column chromatography.
Conclusion
This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. Their utility is highlighted in the creation of the multi-targeted kinase inhibitor Sunitinib and is expanding into new therapeutic areas such as the development of novel antitubercular agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]
- 3. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the Pyrrole Scaffold: Applications of 4-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The compound 4-Methyl-1H-pyrrole-2-carboxylic acid serves as a crucial building block in medicinal chemistry, forming the foundation for a diverse range of therapeutic agents. While the parent molecule itself is not typically the active pharmacophore, its structural motif is integral to the design and synthesis of potent and selective modulators of various biological targets. This document provides a detailed overview of the applications of its derivatives, focusing on key therapeutic areas, and includes experimental protocols and quantitative data to aid in research and development.
Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have been explored for a multitude of therapeutic applications, primarily leveraging the pyrrole-2-carboxamide scaffold. This core structure has proven to be a versatile template for developing inhibitors of enzymes and proteins crucial in the pathophysiology of various diseases.
Antitubercular Agents: Targeting MmpL3
A significant area of investigation for pyrrole-2-carboxamide derivatives is in the development of novel treatments for tuberculosis (TB), including drug-resistant strains. These compounds have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.
Structure-activity relationship (SAR) studies have revealed that modifications to the pyrrole ring and the carboxamide moiety can significantly enhance anti-TB activity. For instance, the introduction of phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, coupled with bulky substituents on the carboxamide, has been shown to improve potency.
Signaling Pathway of MmpL3 Inhibition
Caption: Inhibition of the MmpL3 transporter by pyrrole-2-carboxamide derivatives disrupts mycolic acid transport, leading to cell wall disruption and bacterial death.
Antimicrobial Agents: Targeting Enoyl-Acyl Carrier Protein Reductase (ENR)
Derivatives of pyrrole-2-carboxylic acid have also been designed as inhibitors of Enoyl-Acyl Carrier Protein Reductase (ENR), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1] The FAS-II pathway is essential for bacterial survival and is distinct from the mammalian fatty acid synthesis system, making ENR an attractive target for the development of narrow-spectrum antibacterial drugs.[1] By inhibiting ENR, these compounds block the synthesis of fatty acids required for building bacterial cell membranes.
Anti-inflammatory Agents: Targeting Phosphodiesterase 4B (PDE4B)
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, a derivative of this compound, has been identified as a potent and selective inhibitor of phosphodiesterase 4B (PDE4B).[2] PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses. By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines like TNF-α from macrophages.[2] This mechanism makes PDE4B inhibitors promising candidates for treating inflammatory diseases.
Experimental Workflow for PDE4B Inhibition Assay
Caption: A typical experimental workflow for determining the inhibitory activity of compounds against the PDE4B enzyme.
Anticancer Agents
Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated antiproliferative activity against various human cancer cell lines.[3] The mechanism of action for these compounds is still under investigation, but they represent a promising avenue for the development of novel anticancer therapeutics.
Quantitative Data Summary
The following table summarizes the biological activities of various derivatives based on the this compound scaffold.
| Compound/Derivative Class | Target | Biological Activity | Cell Line/Organism | Reference |
| Pyrrole-2-carboxamides | MmpL3 | MIC < 0.016 µg/mL | M. tuberculosis | [4] |
| Pyrrole-2-carboxamides | MmpL3 | IC50 > 64 µg/mL (Cytotoxicity) | - | [4] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | IC50 = 0.11–1.1 µM | - | [2] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | - | IC50 = 19.6 µM | HT-29 | [3] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | - | IC50 = 25.4 µM | H1299 | [3] |
Experimental Protocols
Synthesis of Pyrrole-2-carboxamide Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of pyrrole-2-carboxamide derivatives, which can be adapted based on the specific target compound.
Step 1: Hydrolysis of Methyl 4-bromo-1H-pyrrole-2-carboxylate
-
Dissolve methyl 4-bromo-1H-pyrrole-2-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture at 60 °C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 3–4 using 1 M HCl to precipitate the product.
-
Filter the crude product and wash with water to obtain 4-bromo-1H-pyrrole-2-carboxylic acid.
Step 2: Condensation Reaction
-
To a solution of 4-bromo-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., T3P) and a base (e.g., DIPEA).
-
Add the desired amine (e.g., adamantan-2-amine) and stir the reaction at room temperature for 30 minutes to 4 hours.
-
Upon completion, quench the reaction and extract the product.
-
Purify the product by column chromatography.
Step 3: Suzuki Coupling
-
Combine the bromo-pyrrole intermediate, a boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, extract the product, and purify by chromatography.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include a positive control (e.g., Isoniazid) and a negative control (no drug).
-
Incubate the plates at 37 °C for 7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Conclusion
The this compound scaffold is a valuable starting point for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential as antitubercular, antimicrobial, anti-inflammatory, and anticancer compounds. The versatility of the pyrrole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve high potency and selectivity. The protocols and data presented herein provide a foundation for researchers to further explore the medicinal chemistry of this important class of compounds.
References
- 1. vlifesciences.com [vlifesciences.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 4-Methyl-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the esterification of 4-Methyl-1H-pyrrole-2-carboxylic acid, a key reaction in the synthesis of various biologically active compounds. The resulting esters, particularly methyl and ethyl 4-methyl-1H-pyrrole-2-carboxylate, are valuable intermediates in drug discovery, notably in the development of novel antitubercular agents. This guide covers the common esterification methods, provides a detailed experimental protocol for a standard Fischer esterification, and discusses the application of these compounds in targeting the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis.
Introduction
This compound is a heterocyclic compound whose ester derivatives serve as important building blocks in organic and medicinal chemistry. The esterification of this carboxylic acid is a fundamental transformation that facilitates further molecular modifications and is crucial for the synthesis of a wide range of pharmaceutical and agrochemical agents. One of the most prominent applications of these esters is in the development of inhibitors for essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis.
Esterification Methods: An Overview
Several methods can be employed for the synthesis of 4-methyl-1H-pyrrole-2-carboxylate esters. The most common and direct approach is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1] This reaction is an equilibrium process, and strategies such as using a large excess of the alcohol or removing water as it forms are typically employed to drive the reaction to completion.[1]
Alternative methods include reactions involving the activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with an alcohol. While often providing high yields, these multi-step procedures can be less atom-economical. Other modern coupling reagents can also facilitate ester formation under milder conditions.
Quantitative Data on Esterification Reactions
While specific yield data for the direct esterification of this compound is not extensively reported in readily available literature, the Fischer esterification of similar carboxylic acids is a well-established and high-yielding reaction. The following table provides representative data for analogous esterification reactions to guide experimental design.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ (conc.) | 65°C | 90 | [2] |
| Hydroxy Acid | Ethanol | H₂SO₄ (conc.) | Reflux, 2h | 95 | [2] |
| Hippuric Acid | Cyclohexanol | p-TsOH | Toluene, Reflux, 30h (Dean-Stark) | 96 | [2] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Methanol | DCC/DMAP | Dichloromethane, rt, 3h | 95 | [3][4] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Ethanol | DCC/DMAP | Dichloromethane, rt, 3h | 84 | [3][4] |
Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, p-TsOH = para-Toluenesulfonic acid, rt = room temperature.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
This protocol is adapted from a general and reliable Fischer esterification procedure.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is several hours to overnight.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-methyl-1H-pyrrole-2-carboxylate.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Applications in Drug Development: Targeting Tuberculosis
Esters of this compound are of significant interest in the development of new therapeutics for tuberculosis. These compounds have been identified as potential inhibitors of key enzymes in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier that contributes to the bacterium's virulence and resistance to many antibiotics.
Targeted Signaling Pathway: Mycolic Acid Biosynthesis
The biosynthesis of mycolic acids is a complex process involving two fatty acid synthase systems, FAS-I and FAS-II. Key enzymes in this pathway that are targets for drug development include the enoyl-ACP reductase (InhA) and the mycolic acid transporter, MmpL3.
Caption: Mycolic acid biosynthesis pathway in M. tuberculosis.
Experimental Workflow: Screening of Ester Derivatives
The synthesized esters of this compound can be screened for their antimycobacterial activity and their ability to inhibit specific enzymes in the mycolic acid pathway.
Caption: Workflow for the synthesis and screening of antitubercular agents.
Conclusion
The esterification of this compound is a critical reaction for the synthesis of valuable intermediates in drug discovery. The Fischer esterification provides a straightforward and generally high-yielding method for this transformation. The resulting esters have shown significant promise as inhibitors of essential enzymes in Mycobacterium tuberculosis, highlighting their potential in the development of new antitubercular drugs. The protocols and information provided herein serve as a comprehensive guide for researchers in this field.
References
Application Notes and Protocols: Amination of 4-Methyl-1H-pyrrole-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the amination of 4-Methyl-1H-pyrrole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on two primary amination strategies: the formation of a primary amine via the Curtius rearrangement and the direct synthesis of carboxamides through amide bond formation. These methods offer versatile routes to novel pyrrole derivatives for applications in medicinal chemistry and drug discovery.
Protocol 1: Synthesis of 4-Methyl-1H-pyrrole-2-amine via Curtius Rearrangement
The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.[1][2] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can then be hydrolyzed to the corresponding amine.[3][4] This method is advantageous due to its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating carbon center.[2]
Reaction Scheme:
-
Step 1: Acyl Azide Formation this compound is reacted with an azide source, such as diphenylphosphoryl azide (DPPA), in the presence of a base like triethylamine (TEA).
-
Step 2: Curtius Rearrangement and Trapping The acyl azide is thermally rearranged to an isocyanate, which is then trapped with a suitable nucleophile. For the synthesis of the primary amine, the isocyanate is hydrolyzed.
Experimental Protocol
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
tert-Butanol (t-BuOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add diphenylphosphoryl azide (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After the formation of the acyl azide is complete, add tert-butanol (excess) to the reaction mixture to trap the in-situ generated isocyanate as its Boc-protected amine.
-
Continue heating for an additional 12-16 hours.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-protected amine by column chromatography.
-
To a solution of the purified Boc-protected amine in dichloromethane, add an excess of hydrochloric acid (e.g., 4M HCl in dioxane).
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of 4-Methyl-1H-pyrrole-2-amine.
Quantitative Data Summary
| Entry | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | This compound | 1. DPPA, TEA, Toluene 2. t-BuOH 3. HCl, DCM | 4-Methyl-1H-pyrrole-2-amine hydrochloride | 65-80 | >95 |
Yields and purity are representative and may vary based on reaction scale and purification efficiency.
Protocol 2: Synthesis of 4-Methyl-1H-pyrrole-2-carboxamides
Direct amidation of the carboxylic acid with a primary or secondary amine is a straightforward method to obtain pyrrole-2-carboxamides. These compounds are prevalent in medicinal chemistry.[5] The use of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitates the amide bond formation under mild conditions.
Reaction Scheme:
This compound is coupled with a desired amine in the presence of HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA).
Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., Benzylamine)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (1.0 eq), HATU (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-Methyl-1H-pyrrole-2-carboxamide.
Quantitative Data Summary
| Entry | Starting Material | Amine | Coupling Reagent | Product | Yield (%) | Purity (%) |
| 1 | This compound | Benzylamine | HATU, DIPEA | N-Benzyl-4-methyl-1H-pyrrole-2-carboxamide | 80-95 | >98 |
| 2 | This compound | Morpholine | HATU, DIPEA | (4-Methyl-1H-pyrrol-2-yl)(morpholino)methanone | 75-90 | >98 |
Yields and purity are representative and may vary based on the specific amine used and purification efficiency.
Visualized Experimental Workflows
Curtius Rearrangement Workflow
Caption: Workflow for the synthesis of 4-Methyl-1H-pyrrole-2-amine via Curtius rearrangement.
Amide Coupling Workflow
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Decarboxylation of 4-Methyl-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarboxylation is a fundamental chemical reaction in organic synthesis where a carboxyl group (-COOH) is removed from a molecule, typically with the release of carbon dioxide (CO₂). For heteroaromatic carboxylic acids such as 4-Methyl-1H-pyrrole-2-carboxylic acid, this reaction is a key step in the synthesis of various substituted pyrroles, which are important scaffolds in medicinal chemistry and materials science. The conditions for decarboxylation can significantly impact the yield and purity of the desired product, 3-Methyl-1H-pyrrole. This document provides a summary of potential decarboxylation conditions and detailed protocols based on related literature, as specific experimental data for this compound is not extensively documented.
Decarboxylation Overview
The decarboxylation of pyrrole-2-carboxylic acids is generally understood to proceed through an acid-catalyzed mechanism.[1][2] Protonation of the pyrrole ring facilitates the elimination of carbon dioxide. The reaction can be influenced by several factors including temperature, the presence and strength of an acid catalyst, and the solvent. While thermal decarboxylation is possible, it often requires high temperatures.
Summary of Potential Decarboxylation Conditions
While specific quantitative data for the decarboxylation of this compound is scarce in the reviewed literature, the following table summarizes general conditions that have been reported for the decarboxylation of related heteroaromatic carboxylic acids. These conditions can serve as a starting point for optimization.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Thermal | None | High-boiling solvent (e.g., quinoline, glycerol) | 150-250 | 0.5 - 4 h | Variable | High temperatures may lead to side products. |
| Acid-Catalyzed | Strong mineral acid (e.g., H₂SO₄, HCl) | Water or organic solvent | 50 - 100 | 1 - 6 h | Moderate to High | The concentration of the acid is a critical parameter.[1] |
| Copper-Catalyzed | Copper powder or copper salts (e.g., Cu₂O) | Quinoline or other high-boiling amine | 180-220 | 1 - 3 h | Good to Excellent | Often used for less reactive aromatic carboxylic acids. |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the decarboxylation of this compound.
Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent
This protocol is a general method for the thermal decarboxylation of aromatic carboxylic acids and can be adapted for the target molecule.
Materials:
-
This compound
-
High-boiling point solvent (e.g., quinoline, glycerol, or diphenyl ether)
-
Round-bottom flask
-
Condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq).
-
Add the high-boiling solvent (e.g., quinoline) in a quantity sufficient to ensure good stirring (approximately 5-10 mL per gram of starting material).
-
Heat the reaction mixture to 180-220 °C with vigorous stirring. The evolution of CO₂ should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 3-Methyl-1H-pyrrole.
Protocol 2: Acid-Catalyzed Decarboxylation
This protocol is based on the known acid-catalyzed decarboxylation mechanism of pyrrole-2-carboxylic acid.[1]
Materials:
-
This compound
-
Aqueous strong acid (e.g., 5 M H₂SO₄ or 5 M HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the aqueous acid solution.
-
Heat the reaction mixture to a temperature between 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution or solid sodium bicarbonate) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-Methyl-1H-pyrrole by column chromatography or distillation.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the decarboxylation of this compound.
Caption: Generalized workflow for the decarboxylation of this compound.
Signaling Pathway Diagram
The decarboxylation of pyrrole-2-carboxylic acid is understood to proceed via an acid-catalyzed pathway involving protonation of the pyrrole ring. The following diagram illustrates this proposed mechanistic pathway.
Caption: Proposed acid-catalyzed decarboxylation pathway of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High-boiling solvents like quinoline are toxic and should be handled with care.
-
Strong acids are corrosive. Handle them with appropriate caution.
-
Heating flammable organic solvents requires careful monitoring to prevent fire hazards.
Conclusion
References
Application Note: Synthesis and Evaluation of Pyrrole-2-Carboxamides for Antimicrobial Drug Discovery
Introduction
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery and development of novel therapeutic agents.[1] Pyrrole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their presence in many naturally occurring bioactive molecules and their diverse pharmacological activities.[2][3][4] The pyrrole-2-carboxamide scaffold, in particular, is a key pharmacophore found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[5][6] This structural motif's versatility and synthetic accessibility make it an attractive starting point for designing new antimicrobial agents.[7][8]
This application note provides detailed protocols for the synthesis of pyrrole-2-carboxamide derivatives and their subsequent evaluation for antimicrobial activity through standardized microbiological assays.
Experimental Protocols
Protocol 1: General Synthesis of Pyrrole-2-Carboxamides
This protocol outlines a common and effective method for synthesizing pyrrole-2-carboxamides via the coupling of a 1-substituted-1H-pyrrole-2-carboxylic acid with a desired amine. The synthesis is typically a two-step process involving the initial preparation of the carboxylic acid precursor followed by an amide bond formation reaction.
Step 1: Synthesis of 1-(substituted)-1H-pyrrole-2-carboxylic acid (3)
-
N-Alkylation/Arylation: Dissolve commercially available ethyl 1H-pyrrole-2-carboxylate (1) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH), portion-wise at 0°C.
-
Introduce the desired alkyl or benzyl halide (e.g., 4-chlorobenzyl chloride) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product (2) with an organic solvent like ethyl acetate.
-
Saponification: Dissolve the resulting ester (2) in a mixture of tetrahydrofuran (THF) and water.[3]
-
Add a base, such as lithium hydroxide monohydrate, and stir the mixture at room temperature for 3-4 hours.[3]
-
Acidify the reaction mixture to a pH of 2-3 using 1.0 M HCl.[3]
-
Extract the carboxylic acid product (3) with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.[3]
Step 2: Amide Coupling to form Pyrrole-2-Carboxamides (4a-j)
-
Dissolve the synthesized 1-(substituted)-1H-pyrrole-2-carboxylic acid (3) in DMF.
-
Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt).
-
Add a base, typically triethylamine (TEA), to the mixture.
-
Introduce the desired primary or secondary amine (aromatic, aliphatic, or cycloaliphatic).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product using column chromatography on silica gel to obtain the final pyrrole-2-carboxamide derivatives (4a-j).[9]
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Agricultural Applications of Pyrrole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pyrrole-based compounds in agriculture. Pyrrole, a five-membered aromatic heterocycle, is a versatile scaffold that has been extensively explored for the development of a wide range of agrochemicals, including insecticides, fungicides, herbicides, and plant growth regulators. This compilation is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel agricultural products.
Insecticidal Applications
Pyrrole-based insecticides are a relatively new class of pest control agents that offer an alternative mode of action to combat insecticide resistance. The most prominent example is chlorfenapyr, a pro-insecticide that is metabolized into its active form within the insect.
Mechanism of Action: Mitochondrial Uncoupling
Chlorfenapyr and similar pyrrole-based insecticides act by disrupting cellular respiration. The active metabolite uncouples oxidative phosphorylation in the mitochondria, which is the primary process for ATP (energy) production.[1][2] This disruption leads to a rapid depletion of the insect's energy reserves, resulting in paralysis and death.[3] This mode of action is distinct from that of many conventional insecticides that target the nervous system, making pyrrole-based insecticides valuable tools in resistance management programs.[3]
Efficacy Data
The following table summarizes the toxicological data for chlorfenapyr and other novel pyrrole-based insecticides against various insect pests.
| Compound | Target Pest | Bioassay Type | Efficacy Metric | Value | Reference |
| Chlorfenapyr | Spodoptera littoralis (Cotton Leafworm) | Leaf-dip | LC50 (72h) | 0.1306 - 11.053 ppm | [4][5] |
| Anopheles gambiae (Mosquito) | Netting exposure | Mortality (72h) | 82-100% at 27°C | [6] | |
| Rat (Oral) | - | LD50 | 441 mg/kg | [1][7] | |
| Mouse (Oral) | - | LD50 | 45 mg/kg | [7] | |
| Rat (Inhalation) | - | LC50 | 0.83 mg/L | [1][7] | |
| Compound 6a | Spodoptera littoralis | Leaf-dip | LC50 (72h) | 0.5707 ppm | [4][5] |
| Compound 7a | Spodoptera littoralis | Leaf-dip | LC50 (72h) | 0.1306 ppm | [4][5] |
| Compound 8c | Spodoptera littoralis | Leaf-dip | LC50 (72h) | 0.9442 ppm | [4][5] |
| Compound 3c | Spodoptera littoralis | Leaf-dip | LC50 (72h) | 5.883 ppm | [4][5] |
Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity
This protocol is adapted from methods used to assess the toxicity of insecticides against chewing insects like the cotton leafworm (Spodoptera littoralis).[4][5]
Materials:
-
Test compounds (pyrrole-based insecticides)
-
Acetone or other suitable solvent
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Fresh, untreated host plant leaves (e.g., castor bean leaves for S. littoralis)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Second or fourth instar larvae of the target insect
-
Micropipettes
-
Beakers and flasks for dilutions
-
Incubator or controlled environment chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., acetone).
-
Prepare a series of dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1%). The final concentrations should be chosen to establish a dose-response relationship.
-
A control solution should be prepared with the same concentration of solvent and surfactant but without the test compound.
-
-
Leaf Treatment:
-
Excise leaf discs of a uniform size from fresh, untreated host plant leaves.
-
Individually dip each leaf disc into a test solution for 10-20 seconds with gentle agitation to ensure complete coverage.
-
Allow the treated leaf discs to air-dry on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place a piece of filter paper in the bottom of each Petri dish and moisten it with a few drops of distilled water to maintain humidity.
-
Place one treated leaf disc in each Petri dish.
-
Introduce a pre-determined number of insect larvae (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.
-
-
Incubation and Observation:
-
Incubate the Petri dishes at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 h light:dark).
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the lethal concentration (LC50), the concentration that causes 50% mortality of the test population, using probit analysis or other suitable statistical software.
-
Fungicidal Applications
Phenylpyrroles, such as fenpiclonil and fludioxonil, are synthetic analogs of the natural antifungal compound pyrrolnitrin.[8] They are effective against a broad spectrum of plant pathogenic fungi.
Mechanism of Action: Disruption of Osmotic Signal Transduction
Phenylpyrrole fungicides are known to interfere with the high-osmolarity glycerol (HOG) signaling pathway in fungi.[8][9][10] This pathway is crucial for adaptation to osmotic stress. It is believed that these fungicides bind to a specific hybrid histidine kinase (HHK), which is a key sensor in this pathway.[8] This binding mimics an osmotic stress signal, leading to the hyperactivation of the HOG pathway.[8] The continuous activation of this pathway results in the accumulation of glycerol, leading to hyphal swelling and eventual bursting of the fungal cells.[8][10]
Efficacy Data
The following table presents the in vitro antifungal activity of fludioxonil and other pyrrole-based fungicides against various plant pathogens.
| Compound | Target Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
| Fludioxonil | Botrytis cinerea | EC50 | 0.01 - 0.1 | [11] |
| Fusarium graminearum | EC50 | 0.01 - 0.1 | [11] | |
| Rhizoctonia solani | EC50 | 0.01 - 0.1 | [11] | |
| Fenpiclonil | Fusarium sulphureum | - | - | [12] |
| Pyrrolnitrin | Various fungi | - | - | [8] |
Experimental Protocol: Poisoned Food Technique for Antifungal Assay
This protocol is a standard method for evaluating the in vitro efficacy of fungicides against mycelial growth.[13]
Materials:
-
Test compounds (pyrrole-based fungicides)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (9 cm diameter)
-
Actively growing cultures of the target fungal pathogens
-
Cork borer (5 mm diameter)
-
Sterile water
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. A series of concentrations should be prepared to determine the EC50.
-
A control medium should be prepared by adding the same volume of solvent without the fungicide.
-
Pour the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the periphery of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
-
-
Determine the effective concentration that inhibits 50% of mycelial growth (EC50) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
-
Herbicidal Applications
Certain pyrrole derivatives have shown promise as herbicides, particularly for the control of broadleaf weeds. Their development is an active area of research.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Some pyrrole-based herbicides are believed to act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[14] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[14] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[14] This singlet oxygen causes rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and ultimately plant death.[14]
Efficacy Data
Quantitative data on the herbicidal efficacy of specific pyrrole-based compounds is an emerging area of research. The table below presents available data.
| Compound Class | Target Weeds | Efficacy Metric | Value | Reference |
| Pyrrole-2,4-dicarboxylic acid derivatives | Broadleaf weeds | Visual Injury Rating | High activity | [3] |
| Novel 1,2,4-oxadiazole compounds (targeting LPOR) | Arabidopsis thaliana | IC50 | 17.63 µM (for compound 5q) | [15] |
Experimental Protocol: Whole-Plant Bioassay for Herbicidal Activity
This protocol describes a general method for assessing the post-emergence herbicidal activity of test compounds on whole plants.[9]
Materials:
-
Test compounds (pyrrole-based herbicides)
-
Solvent (e.g., acetone) and surfactant
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Seeds of target weed species and a crop species for selectivity testing
-
Greenhouse or controlled environment growth chamber
-
Laboratory sprayer with a flat-fan nozzle
-
Balance for weighing biomass
Procedure:
-
Plant Propagation:
-
Sow seeds of the selected weed and crop species in pots.
-
Grow the plants under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage (e.g., 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare a stock solution of the test herbicide and then a series of dilutions to create a range of application rates.
-
Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.
-
Include an untreated control group that is sprayed with the solvent and surfactant solution only.
-
Replicate each treatment at least three to four times.
-
-
Evaluation:
-
Visually assess the percentage of plant injury (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete death).
-
At the end of the experiment, harvest the above-ground plant biomass, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction compared to the untreated control.
-
Determine the effective dose that causes a 50% reduction in growth (ED50) or the dose that causes 50% visual injury (I50) by using regression analysis.
-
Plant Growth Regulation
Some pyrrole derivatives have demonstrated potential as plant growth regulators, capable of influencing various developmental processes in plants.[1][16]
Mechanism of Action: Hormonal Mimicry/Interaction
The precise mechanisms by which pyrrole-based compounds regulate plant growth are still under investigation. However, it is hypothesized that they may mimic or interfere with the action of natural plant hormones such as auxins and gibberellins.[17][18] For instance, they might interact with hormone receptors or affect hormone biosynthesis and transport, thereby modulating processes like cell division, elongation, and differentiation.
Efficacy Data
The study of pyrrole-based compounds as plant growth regulators is a developing field. The following table provides an overview of the observed effects.
| Compound Class | Plant Species | Observed Effect | Reference |
| Norcholestane pyrroles | Capsicum chinense (Habanero pepper) | Growth promotion | [3] |
| Thienylpyrroles | Wheat and Barley | Growth stimulation | [11] |
Experimental Protocol: Seed Germination and Seedling Growth Bioassay
This protocol is designed to evaluate the effect of chemical compounds on seed germination and early seedling growth.
Materials:
-
Test compounds (pyrrole-based plant growth regulators)
-
Solvent (e.g., DMSO)
-
Distilled water
-
Petri dishes
-
Filter paper
-
Seeds of a model plant species (e.g., lettuce, cress, or Arabidopsis)
-
Growth chamber or incubator with controlled light and temperature
-
Ruler or caliper for measurements
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound and a series of dilutions in distilled water.
-
The control group will receive only distilled water or a solvent control.
-
-
Seed Treatment and Germination:
-
Place a sheet of filter paper in each Petri dish and moisten it with a specific volume of the respective test solution or control.
-
Place a pre-determined number of seeds (e.g., 20-50) evenly on the filter paper.
-
Seal the Petri dishes with lids and place them in a growth chamber with controlled temperature and light conditions.
-
-
Data Collection:
-
Record the number of germinated seeds daily for a set period (e.g., 7-14 days). A seed is considered germinated when the radicle has emerged.
-
At the end of the experiment, measure the root length and shoot length of the seedlings.
-
The fresh weight of the seedlings can also be recorded.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the average root and shoot length for each treatment.
-
Statistically analyze the data (e.g., using ANOVA) to determine if there are significant differences between the treatments and the control.
-
References
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. Fused Pyrroles in Cholestane and Norcholestane Side Chains: Acaricidal and Plant Growth-Promoting Effects | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of chemical plant growth regulators on protected ornamental crops | AHDB [archive.ahdb.org.uk]
- 13. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 15. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP2358700A1 - Pyrrole derivatives for use as plant growth regulators - Google Patents [patents.google.com]
- 17. deq.mt.gov [deq.mt.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Polymers from 4-Methyl-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Methyl-1H-pyrrole-2-carboxylic acid in the development of new polymers. The following sections detail the synthesis, potential applications, and key properties of polymers derived from this functionalized pyrrole monomer. The protocols provided are based on established methods for similar pyrrole-based polymers and are intended to serve as a starting point for further research and development.
Introduction
Pyrrole-based polymers, particularly polypyrrole (PPy), are a class of intrinsically conducting polymers that have garnered significant interest for a wide range of applications, including electronics, sensors, and biomedical devices.[1] The incorporation of functional groups, such as a carboxylic acid, onto the pyrrole monomer can impart desirable properties to the resulting polymer, including improved processability, biocompatibility, and the ability to be further functionalized. This compound is a promising monomer for the synthesis of novel polymers with tailored properties for applications in drug delivery, tissue engineering, and biosensing. The methyl group can enhance the polymer's stability and solubility, while the carboxylic acid group provides a reactive handle for the covalent attachment of bioactive molecules.
Applications in Polymer Development
The unique chemical structure of this compound lends itself to the development of advanced polymers for several key applications:
-
Conductive Polymers: Pyrrole derivatives are well-known for their ability to form conductive polymers.[2] The resulting poly(this compound) is expected to exhibit electrical conductivity, making it suitable for applications in sensors and other electronic devices.[2]
-
Biomaterials and Drug Delivery: The carboxylic acid functionality allows for the covalent attachment of peptides, proteins, and other therapeutic agents.[3] This makes polymers derived from this monomer highly attractive for creating drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical implants.[3][4] For instance, the cell-adhesive Arg-Gly-Asp (RGD) motif can be grafted onto the polymer surface to promote cell adhesion and spreading.[5]
-
Functional Coatings: These polymers can be used to create functional coatings with tailored surface properties. The carboxylic acid groups can be used to control the hydrophilicity and reactivity of the surface.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of polymers based on this compound. These protocols are adapted from established procedures for the polymerization of pyrrole and its derivatives.
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using a chemical oxidant.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Monomer Solution Preparation: Dissolve a specific concentration of this compound in deionized water or a water/ethanol mixture. The pH of the solution can be adjusted using HCl or NaOH to investigate its effect on the polymerization process.
-
Initiation of Polymerization: Prepare a solution of ammonium persulfate in deionized water. Add the APS solution dropwise to the monomer solution while stirring vigorously at a controlled temperature (e.g., 0-5 °C) to initiate polymerization. The molar ratio of monomer to oxidant is a critical parameter that should be optimized.
-
Polymerization Reaction: Allow the reaction to proceed for a set period (e.g., 2-24 hours) under continuous stirring. The formation of a colored precipitate indicates the formation of the polymer.
-
Purification: Collect the polymer precipitate by filtration or centrifugation. Wash the polymer repeatedly with deionized water and ethanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the presence of characteristic functional groups in the polymer.
-
Scanning Electron Microscopy (SEM): To analyze the morphology of the polymer particles.
-
Conductivity Measurement: Using a four-point probe technique to determine the electrical conductivity of the polymer.
Protocol 2: Enzymatic Polymerization
This protocol offers an environmentally friendly alternative for the synthesis of poly(this compound) using an enzymatic catalyst.[6]
Materials:
-
This compound (monomer)
-
Glucose oxidase (GOx) (enzyme)
-
Glucose
-
Phosphate buffer solution (pH 5.0)[6]
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing the this compound monomer, glucose, and glucose oxidase in a phosphate buffer solution (pH 5.0).[6]
-
Initiation of Polymerization: The polymerization is initiated by the hydrogen peroxide produced in situ from the GOx-catalyzed oxidation of glucose.[6]
-
Polymerization Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle stirring for a specified duration. The progress of the polymerization can be monitored by observing the color change of the solution.
-
Purification: Precipitate the polymer by adding a non-solvent like ethanol. Collect the polymer by centrifugation and wash it several times with water and ethanol.
-
Drying: Dry the purified polymer under vacuum.
Data Presentation
The following tables summarize typical properties of polypyrrole and its derivatives, which can be used as a reference for the expected properties of poly(this compound).
Table 1: Electrical Conductivity of Various Polypyrrole-based Polymers
| Polymer | Dopant | Conductivity (S/cm) | Reference |
| Polypyrrole | Chloride | 10-100 | [7] |
| Polypyrrole | Dodecylbenzenesulfonate | 1-10 | General Knowledge |
| Poly(pyrrole-2-carboxylic acid) | - | Semiconductor range | [3] |
| Carboxy-endcapped Polypyrrole | - | Similar to standard PPy | [5][8] |
Table 2: Biocompatibility and Cell Adhesion on Functionalized Polypyrrole Surfaces
| Polymer Surface | Surface Modification | Cell Type | Cell Adhesion and Spreading | Reference |
| Polypyrrole | None | Human Umbilical Vein Endothelial Cells (HUVECs) | Low | [5][8] |
| Poly(1-(2-carboxyethyl)pyrrole) | None | HUVECs | Moderate | [3] |
| Poly(1-(2-carboxyethyl)pyrrole) | RGD peptide | HUVECs | High | [3] |
| Carboxy-endcapped Polypyrrole | RGD peptide | HUVECs | Significantly higher than controls | [5][8] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the development of polymers from this compound.
Caption: Experimental workflow for the synthesis, characterization, and application of polymers from this compound.
Caption: Logical relationships between the monomer structure, polymer properties, and potential applications.
Caption: A generalized signaling pathway for a polymer-based drug delivery system targeting cancer cells.
References
- 1. Conductive polymer - Wikipedia [en.wikipedia.org]
- 2. 1H-Pyrrole-2-carboxylic acid, 4-hydroxy-5-methyl-, methyl ester | 203208-35-9 | Benchchem [benchchem.com]
- 3. Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Carboxy-endcapped conductive polypyrrole: biomimetic conducting polymer for cell scaffolds and electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-1H-pyrrole-2-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: the Knorr synthesis of ethyl 4-methyl-1H-pyrrole-2-carboxylate, followed by its hydrolysis.
Step 1: Knorr Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate
| Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Low or No Product Formation | 1. Incomplete formation of the α-amino ketone intermediate. 2. Self-condensation of the α-amino ketone.[1] 3. Incorrect reaction temperature. 4. Inactive zinc dust. | 1. Ensure gradual addition of sodium nitrite at low temperatures (5-7 °C) to facilitate complete nitrosation.[2] 2. Generate the α-amino ketone in situ by adding the zinc dust gradually to the mixture of the β-ketoester and the nitrosated intermediate.[1] This ensures the amino ketone reacts as it is formed. 3. The reaction is exothermic; maintain the temperature as specified in the protocol. Overheating can lead to side reactions.[3] 4. Use freshly activated zinc dust. |
| Formation of a Dark, Tarry Mixture | 1. Polymerization of the pyrrole product or starting materials. 2. Reaction temperature is too high. | 1. Lower the reaction temperature and ensure efficient stirring. 2. Consider using a milder catalyst if applicable. |
| Difficult Purification of the Ester | 1. Presence of unreacted starting materials. 2. Formation of isomeric pyrroles. | 1. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). 2. Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for purification. The use of unsymmetrical β-diketones can sometimes lead to the formation of regioisomers.[3] |
Step 2: Hydrolysis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate
| Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature. 2. Inadequate amount of base (e.g., NaOH). | 1. Monitor the reaction by TLC until the starting ester is fully consumed. Increase the reflux time or temperature if necessary. 2. Use a sufficient excess of the base to ensure complete saponification of the ester. |
| Low Yield of Carboxylic Acid | 1. Decarboxylation of the product. 2. Incomplete precipitation of the product during acidification. 3. Product loss during workup. | 1. Avoid excessively high temperatures during the hydrolysis and workup. 2. After hydrolysis, cool the reaction mixture in an ice bath before and during acidification to ensure complete precipitation. Adjust the pH carefully to the isoelectric point of the carboxylic acid. 3. Wash the precipitated product with cold water to minimize dissolution. |
| Product is Contaminated with Sodium Salt | Incomplete acidification. | Ensure the pH of the solution is sufficiently acidic (pH ~3) to fully protonate the carboxylate. Wash the filtered product thoroughly with cold water. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Knorr synthesis of ethyl 4-methyl-1H-pyrrole-2-carboxylate?
A1: While specific yields for ethyl 4-methyl-1H-pyrrole-2-carboxylate are not widely reported, yields for analogous Knorr pyrrole syntheses can range from moderate to good, often in the range of 40-70%. The yield is highly dependent on the specific reaction conditions and the purity of the starting materials. For instance, the original Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate proceeds with good yield.[3]
Q2: Can I use a different base for the hydrolysis of the ethyl ester?
A2: Yes, other bases such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used for the hydrolysis. The choice of base may influence the reaction time and temperature required for complete saponification. It is important to use a sufficient molar excess of the base.
Q3: My final this compound product is colored. How can I decolorize it?
A3: Colored impurities can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water). Treating a solution of the crude product with activated charcoal before filtration and recrystallization can also be effective in removing colored impurities.
Q4: What is the best way to monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring both the Knorr synthesis and the hydrolysis. For the Knorr synthesis, you can monitor the disappearance of the starting β-ketoester. For the hydrolysis, you can monitor the disappearance of the starting ethyl ester and the appearance of the more polar carboxylic acid product.
Q5: Are there any common side products in the Knorr synthesis that I should be aware of?
A5: The main side product in the Knorr synthesis is often a pyrazine, formed from the self-condensation of the α-amino ketone intermediate.[1] Generating the α-amino ketone in situ is the most effective way to minimize this side reaction.[1] With unsymmetrical starting materials, the formation of regioisomeric pyrrole products is also possible.[3]
Data Presentation
Table 1: Representative Reaction Conditions for the Knorr Synthesis of a Substituted Pyrrole Ester.
| Parameter | Condition | Reference |
| Reactants | Ethyl acetoacetate, Sodium nitrite, Zinc dust | [2][3] |
| Solvent | Glacial acetic acid | [2][3] |
| Temperature | 5-7 °C (Nitrosation), Reflux (Cyclization) | [2] |
| Reaction Time | Varies (monitor by TLC) | |
| Typical Yield | 40-70% (for analogous syntheses) |
Table 2: Representative Reaction Conditions for the Hydrolysis of a Substituted Pyrrole Ester.
| Parameter | Condition | Reference |
| Reactant | Ethyl 5-methyl-1H-pyrrole-2-carboxylate (analogous) | [4] |
| Reagent | 10 M Sodium Hydroxide (aq) | [4] |
| Solvent | Ethanol | [4] |
| Temperature | 90 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Typical Yield | 76% (for analogous hydrolysis) | [4] |
Experimental Protocols
Protocol 1: Knorr Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate (Adapted from analogous syntheses)
This protocol is adapted from the general procedure for the Knorr pyrrole synthesis.[2][3]
-
Preparation of the α-Oximino Ketone: In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the mixture in an ice-salt bath to 5-7 °C. Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.
-
In situ Generation of α-Amino Ketone and Cyclization: To the cooled solution of the α-oximino ketone, add a second equivalent of ethyl acetoacetate. While stirring vigorously, gradually add zinc dust (2 equivalents). The reaction is exothermic and the temperature should be controlled to prevent it from exceeding 40 °C. After the initial exothermic reaction subsides, heat the mixture to reflux for 1 hour.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of cold water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 4-methyl-1H-pyrrole-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate
This protocol is adapted from a procedure for the hydrolysis of a structurally similar compound, ethyl 5-methyl-1H-pyrrole-2-carboxylate.[4]
-
Saponification: In a round-bottom flask, dissolve ethyl 4-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in ethanol. Add an aqueous solution of 10 M sodium hydroxide (a significant excess, e.g., 10-15 equivalents). Heat the mixture at 90 °C for 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dissolve the residue in water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 3. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Methyl-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 4-Methyl-1H-pyrrole-2-carboxylic acid.
Troubleshooting Guide
This guide is designed to help you resolve specific challenges during the purification process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crude product is a dark oil or tar | Polymerization of the pyrrole ring, often due to residual acid from the synthesis or exposure to heat and air. | - Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during workup. - Minimize exposure to high temperatures and air. - Consider purification by column chromatography on silica gel, potentially with a non-polar solvent system to elute the product while retaining polymeric impurities. |
| Low yield after purification | - Incomplete reaction during synthesis. - Product loss during extraction or recrystallization. - Adsorption of the product onto silica gel during chromatography. | - Ensure the synthesis reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). - During recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation. - If using column chromatography, consider adding a small amount of a polar solvent (e.g., methanol) to the eluent to improve product recovery. |
| Product discoloration (yellow or brown) after purification | Oxidation of the pyrrole ring upon exposure to air and light. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. - For long-term storage, consider refrigeration. - If the discoloration is minor, a second recrystallization may improve the color. |
| Difficulty in finding a suitable recrystallization solvent | The compound may have very high or very low solubility in common solvents. | - Test a range of solvents with varying polarities. - Employ a two-solvent system: dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly. Common solvent pairs include ethanol/water or ethyl acetate/hexane. |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated. | - Lower the temperature of the solvent before adding the crude product. - Use a larger volume of solvent. - Add a seed crystal of the pure compound to induce crystallization. - Switch to a lower-boiling point solvent or solvent mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Paal-Knorr reaction?
A1: The most common impurities include unreacted starting materials (e.g., a 1,4-dicarbonyl compound and an amine), furan byproducts formed from the acid-catalyzed cyclization of the dicarbonyl compound without the amine, and dark-colored polymeric materials resulting from the self-condensation of the pyrrole product or starting materials under acidic conditions.[1][2][3]
Q2: What is the recommended first step in purifying the crude product from a Paal-Knorr synthesis?
A2: The initial workup should involve neutralizing any acid catalyst used in the reaction. This is typically done by washing the organic extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate, until the effervescence ceases. This step is crucial to prevent further acid-catalyzed polymerization of the pyrrole product.
Q3: Which single solvent is best for the recrystallization of this compound?
A3: Based on the carboxylic acid functionality, polar protic solvents are a good starting point. Ethanol or methanol are often effective. Water can also be used, especially in combination with a more soluble organic solvent like ethanol, to form a suitable recrystallization medium. The ideal solvent or solvent system should be determined experimentally by testing small samples.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly if the impurities have similar solubility profiles to the desired product. It is also the preferred method for removing colored, non-polar impurities and for separating the target compound from furan byproducts. A silica gel stationary phase is commonly used.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. Final purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product and a few drops of ethanol. Heat the mixture gently. If the solid dissolves completely, ethanol is a good "good" solvent. In another test tube, test the solubility in water; it should be less soluble in cold water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and swirl for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Quantitative Data Summary (Illustrative)
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Notes |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 70-85% | Effective for removing most polar and non-polar impurities. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) | ~85% | >99% | 60-75% | Useful for removing closely related impurities and colored byproducts. |
Visualizations
Experimental Workflow for Purification
References
optimizing reaction conditions for pyrrole cyclization.
Welcome to the Technical Support Center for Pyrrole Cyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful synthesis of pyrrole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during pyrrole synthesis, providing targeted solutions in a question-and-answer format.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.
Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
A1: Low yields in Paal-Knorr synthesis can stem from several factors:
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]
-
Inappropriate Reaction Conditions: Traditional Paal-Knorr synthesis often requires harsh conditions like prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[1][2]
-
Suboptimal Catalyst Choice: The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][3]
-
Presence of Water: While some modern variations are performed in water, excess water can hinder the final dehydration step under certain conditions.[1]
Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
A2: Furan formation is the most common side reaction, occurring through the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine. To minimize this:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[3] Using a weak acid like acetic acid can accelerate the pyrrole formation without significantly promoting the furan byproduct.[3]
-
Use Excess Amine: An excess of the amine can help to favor the pyrrole synthesis pathway.[4]
Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketoneto produce a substituted pyrrole.[5]
Q4: I am experiencing low yields in my Hantzsch pyrrole synthesis. What are the potential issues?
A4: Low yields in Hantzsch synthesis can be attributed to several factors:
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine in a simple substitution reaction. To minimize these side reactions, it is recommended to add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.
-
N-Alkylation vs. C-Alkylation: The intermediate enamine can react with the α-haloketone via either N-alkylation or the desired C-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring C-alkylation.
-
Inefficient Enamine Formation: The initial step of enamine formation from the β-ketoester and the amine is crucial. Using a slight excess of the amine can help ensure this step is efficient.
Q5: How can I improve the efficiency and yield of my Hantzsch synthesis?
A5: Consider the following optimization strategies:
-
Reaction Conditions: A weak base is often sufficient. Stronger bases may promote unwanted side reactions. Running the reaction at a moderate temperature can help control the reaction rate and minimize byproduct formation.
-
One-Pot Procedures: To avoid the isolation of intermediates, which can lead to higher overall yields, consider a one-pot synthesis approach.[5]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often lead to shorter reaction times and improved yields.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is the reaction of an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group.[6]
Q6: My Knorr pyrrole synthesis is giving a low yield. What are the common pitfalls?
A6: Low yields in the Knorr synthesis can often be traced back to the instability of the α-amino-ketone starting material.
-
Self-Condensation of α-Amino-ketones: These compounds are prone to self-condensation.[6] To circumvent this, it is best to prepare the α-amino-ketone in situ. A common method is the reduction of an α-oximino-ketone using zinc in acetic acid.[6]
-
Reaction Temperature: While the reaction can proceed at room temperature, it is exothermic.[6] If not properly controlled, especially during the in situ generation of the α-amino-ketone, the temperature can rise, leading to side reactions.
Q7: How can I optimize the conditions for a Knorr synthesis?
A7:
-
In Situ Generation: Always prepare the α-amino-ketone in the presence of the second carbonyl compound to ensure it reacts as desired before it can self-condense.[6]
-
Gradual Addition: When preparing the α-amino-ketone via reduction, add the reducing agent (e.g., zinc dust) gradually to a well-stirred solution to maintain temperature control.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the Paal-Knorr synthesis, providing a comparative overview of different catalysts, solvents, and reaction conditions.
Table 1: Comparison of Catalysts in Paal-Knorr Synthesis of N-Substituted Pyrroles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl (conc.) | Methanol | Reflux | 15 min | 52 | [7] |
| Sc(OTf)₃ (1 mol%) | Solvent-free | 60 | 10 min | 98 | [8] |
| Yb(OTf)₃ (1 mol%) | Solvent-free | 60 | 15 min | 95 | [8] |
| FeCl₃·7H₂O (2 mol%) | H₂O | 60 | 30 min | 98 | |
| ZrOCl₂·8H₂O (4 mol%) | H₂O | 60 | 30 min | 98 | |
| MgI₂·(OEt₂)n (10 mol%) | CH₃CN | 80 | 2 h | 98 | |
| Silica Sulfuric Acid | Solvent-free | Room Temp | 3 min | 98 | |
| Tungstate Sulfuric Acid (1 mol%) | Solvent-free | 60 | 15 min | 95 | |
| Molybdate Sulfuric Acid (1 mol%) | Solvent-free | 60 | 15 min | 95 | |
| Iodine (10 mol%) | Solvent-free | Room Temp | 5-10 min | High |
Table 2: Effect of Temperature on Paal-Knorr Synthesis Catalyzed by CATAPAL 200
| Entry | Temperature (°C) | Yield (%) |
| 1 | 20 | 54 |
| 2 | 40 | 78 |
| 3 | 60 | 97 |
| 4 | 80 | 95 |
| 5 | 100 | 92 |
Reaction conditions: acetonylacetone, aniline, and 40 mg of CATAPAL 200 for 45 min under solvent-free conditions.
Table 3: Effect of Catalyst Amount on Paal-Knorr Synthesis
| Entry | Amount of CATAPAL 200 (mg) | Yield (%) |
| 1 | 10 | 60 |
| 2 | 20 | 75 |
| 3 | 30 | 86 |
| 4 | 40 | 97 |
| 5 | 50 | 97 |
Reaction conditions: acetonylacetone, aniline, and CATAPAL 200 at 60 °C for 45 min under solvent-free conditions.
Experimental Protocols
Protocol 1: Conventional Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[7]
-
Add one drop of concentrated hydrochloric acid to the mixture.[7]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[7]
-
After the reflux period, cool the flask in an ice bath.[7]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[7]
-
Collect the solid product by vacuum filtration.[7]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[7]
Expected Yield: Approximately 52%[7]
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[7]
-
Add the chosen solvent and catalyst, if required.[7]
-
Seal the vial and place it in the microwave reactor.[7]
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature.[7]
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[7]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[7]
Protocol 3: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Saturated aqueous sodium nitrite
-
Zinc dust
Procedure:
-
Prepare a solution of ethyl 2-oximinoacetoacetate by dissolving ethyl acetoacetate in glacial acetic acid and slowly adding one equivalent of saturated aqueous sodium nitrite under external cooling.[6]
-
In a separate flask, prepare a well-stirred solution of ethyl acetoacetate in glacial acetic acid.[6]
-
Gradually add the oxime solution and zinc dust to the solution of ethyl acetoacetate. The reaction is exothermic and may require external cooling to maintain control.[6]
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Workflows and Relationships
The following diagrams illustrate key decision-making processes and workflows for optimizing pyrrole cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: Hydrolytic Stability of 4-Methyl-1H-pyrrole-2-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the hydrolytic stability of 4-Methyl-1H-pyrrole-2-carboxylic acid under various pH conditions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general hydrolytic stability profile of this compound?
A1: Based on studies of similar pyrrole derivatives, this compound is expected to be most stable in neutral aqueous solutions.[1] It is anticipated to be labile under acidic conditions and extremely unstable in alkaline environments.[1] The substituents on the pyrrole ring can significantly influence the rates of degradation.[2]
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: Hydrolysis of pyrrole derivatives can lead to the cleavage of the pyrrole ring.[1] The degradation pathway may involve oxidation, dimerization, or polymerization, especially upon exposure to air.[3] The specific degradation products for this compound would need to be identified through experimental analysis, such as HPLC-MS.
Q3: My compound is changing color during my stability study. What does this indicate?
A3: A color change, often from colorless to yellow or brown, is a common indicator of pyrrole degradation.[3] This is frequently associated with oxidation and the formation of polymeric byproducts.[4] To mitigate this, it is crucial to use degassed solvents and maintain an inert atmosphere if possible.[4]
Q4: I am observing inconsistent results in my hydrolytic stability assay. What are the potential causes?
A4: Inconsistent results can arise from several factors. Ensure precise pH control of your buffer solutions, as small variations can significantly impact the degradation rate of pH-sensitive compounds. Temperature fluctuations during the experiment can also affect reaction kinetics. Additionally, the presence of metal ions or other impurities can catalyze degradation, so using high-purity water and acid-washed glassware is recommended.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Degradation at Neutral pH | Presence of oxidizing agents or metal ion contamination. Exposure to light. | Use high-purity, degassed water. Use metal-free or properly washed glassware.[4] Store samples in amber vials or protect them from light.[4] |
| Precipitate Formation | Polymerization of the pyrrole compound. | This is a known degradation pathway for pyrroles.[4] Consider analyzing the precipitate to confirm its identity. The formation of insolubles indicates significant degradation. |
| Poor Chromatographic Peak Shape | Interaction of the analyte with the stationary phase. Co-elution with degradation products. | Optimize HPLC method parameters (e.g., mobile phase composition, pH, column chemistry). Ensure the analytical method is stability-indicating. |
| Non-Reproducible Degradation Rates | Inconsistent temperature control. Inaccurate buffer preparation. | Use a calibrated, temperature-controlled incubator or water bath.[5] Verify the pH of all buffer solutions with a calibrated pH meter before use.[4] |
Hydrolytic Stability Data
The following table summarizes representative data on the hydrolytic stability of this compound at various pH levels. This data is illustrative and based on the expected behavior of pyrrole derivatives. Actual experimental results may vary.
| pH | Temperature (°C) | Time (hours) | % Degradation | Half-Life (t½) (hours) |
| 2.0 | 50 | 24 | ~35% | ~38 |
| 4.0 | 50 | 24 | ~15% | ~92 |
| 7.0 | 50 | 120 | <10% | >1 year (estimated at 25°C)[6] |
| 9.0 | 50 | 5 | ~50% | ~5 |
| 10.0 | 50 | 1 | ~60% | <1 |
Experimental Protocols
A detailed methodology for assessing the hydrolytic stability of a compound as a function of pH is outlined in the OECD Test Guideline 111.[7][8][9][10] The following is a summary of a typical forced degradation protocol.
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Sterile, high-purity water
-
Buffer solutions (pH 4, 7, and 9)[8]
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment
-
Acetonitrile (HPLC grade)
-
Calibrated pH meter and temperature-controlled incubator/water bath[5]
-
HPLC system with a UV detector or Mass Spectrometer (LC-MS)[11]
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[12]
-
Reaction Setup: In separate, sterile vials, add a small aliquot of the stock solution to pre-warmed buffer solutions of pH 4, 7, and 9 to achieve a final concentration that does not exceed 0.01 M or half the compound's solubility.[8]
-
Incubation: Incubate the vials in the dark at a constant temperature, typically 50°C for a preliminary test.[5][8]
-
Sampling: Withdraw aliquots at predetermined time intervals. The sampling frequency should be adjusted based on the expected rate of degradation at each pH.
-
Sample Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice) and dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Quantify the remaining concentration of this compound at each time point. Determine the degradation kinetics (typically pseudo-first-order) and calculate the rate constant (k) and half-life (t½) at each pH.
Visualizations
Caption: Experimental workflow for hydrolytic stability testing.
Caption: Relationship between pH and stability of this compound.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcneill-group.org [mcneill-group.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. jrfglobal.com [jrfglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. files.chemicalwatch.com [files.chemicalwatch.com]
- 11. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Degradation of Pyrrole-2-Carboxylic Acids in Acidic Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of pyrrole-2-carboxylic acids in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pyrrole-2-carboxylic acid in an acidic solution?
A1: The primary degradation pathway for pyrrole-2-carboxylic acid in acidic solutions is acid-catalyzed decarboxylation. This reaction involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in the formation of pyrrole.[1][2][3]
Q2: What is the proposed mechanism for this acid-catalyzed decarboxylation?
A2: The mechanism involves the addition of water to the carboxyl group.[1][3] In strongly acidic solutions, the pyrrole ring becomes protonated, which facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group. This leads to the formation of pyrrole and protonated carbonic acid, which then rapidly dissociates into H₃O⁺ and carbon dioxide.[2] Theoretical calculations suggest that an O-protonated pathway is the dominant mechanism.[1][4]
Q3: How does pH affect the degradation rate of pyrrole-2-carboxylic acid?
A3: The degradation rate is highly dependent on the pH of the solution. The rate of decarboxylation is first-order with respect to the substrate at a constant pH. As the pH decreases from 3 to 1, the rate constant shows a slight increase. Below pH 1, the rate of degradation increases rapidly with increasing acidity, up to concentrations of 10 M HCl.[1][5]
Q4: Can pyrrole-2-carboxylic acid degrade in weakly acidic solutions?
A4: Yes, spontaneous degradation has been observed in weakly acidic solutions. For instance, decarboxylation can occur in solutions containing 0.2% formic acid, which has a pH similar to that at which pyrrole-2-carboxylic acid is known to decarboxylate (around pH 2.6).[1] This is a critical consideration for analytical methods such as HPLC that use acidic mobile phases.
Q5: What are the main products of this degradation?
A5: The main products of the acid-catalyzed degradation of pyrrole-2-carboxylic acid are pyrrole and carbon dioxide.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low recovery of pyrrole-2-carboxylic acid from an acidic solution. | The compound is degrading via acid-catalyzed decarboxylation. The rate of degradation is significant, especially at low pH. | - Minimize the time the compound is in the acidic solution.- If possible, perform the experiment at a higher pH where the compound is more stable.- Store samples in neutral or slightly basic conditions and acidify only immediately before analysis or reaction.- Quantify the degradation product (pyrrole) to account for the loss of the starting material. |
| Appearance of an unknown peak corresponding to pyrrole in analytical runs (e.g., HPLC, LC-MS). | Degradation is occurring in the mobile phase or during sample preparation. Weakly acidic mobile phases (e.g., containing formic acid or acetic acid) can cause on-column or in-vial degradation.[1] | - Use a mobile phase with a higher pH if the separation allows.- Keep the autosampler temperature low to reduce the rate of degradation in queued samples.- Prepare samples in a neutral solvent and add the acidic mobile phase just before injection. |
| Inconsistent reaction rates in acid-catalyzed experiments. | The rate of decarboxylation is very sensitive to the acid concentration (H₀).[3] Minor variations in acid concentration can lead to significant differences in reaction rates. Temperature fluctuations can also affect the rate. | - Prepare acidic solutions with high accuracy and precision.- Use a thermostatically controlled reaction vessel to maintain a constant temperature.- Monitor the pH or Hammett acidity function (H₀) of the reaction mixture. |
| Difficulty in monitoring the reaction progress. | The degradation product, pyrrole, can also be unstable or volatile. Direct measurement of CO₂ evolution can be challenging. | - Monitor the disappearance of the pyrrole-2-carboxylic acid starting material using UV spectroscopy.[1] - Use LC-MS with Selected Reaction Monitoring (SRM) to track the parent compound (m/z 110) and its decarboxylated product (m/z 66).[6] |
Quantitative Data Summary
The following table summarizes key kinetic parameters related to the decarboxylation of pyrrole-2-carboxylic acid in acidic solutions.
| Parameter | Condition | Value | Reference |
| Kinetic Isotope Effect (¹²C/¹³C) | H₀ = -0.01 | 1.010 ± 0.001 | [1][3] |
| H₀ = -2.6 | 1.043 ± 0.001 | [1][3] | |
| 4 M HClO₄ | 2.8% | [1][5] | |
| pH ~ 3 | Negligible | [1][5] | |
| Solvent Kinetic Isotope Effect (kH₂O/kD₂O) | H₀ = 0.9 | 2 | [1][3] |
| H₀ = -2.9 | 1 | [1][3] | |
| Activation Parameters | H₀ = -2.9 | ΔH‡ = 23.5 kcal·mol⁻¹ΔS‡ = 5.5 cal·deg⁻¹·mol⁻¹ | [1][3] |
| Predicted Activation Gibbs Energies (O-protonated pathway) | Cluster-continuum model | 83.3 - 123.0 kJ/mol | [4] |
| Experimental Activation Gibbs Energies | 91.6 - 101.3 kJ/mol | [4] |
Experimental Protocols
Monitoring Decarboxylation by UV Spectroscopy
This protocol is adapted from methodologies described for kinetic studies of pyrrole-2-carboxylic acid decarboxylation.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of pyrrole-2-carboxylic acid in a suitable solvent (e.g., water or methanol).
-
Prepare aqueous acidic solutions of the desired concentration (e.g., HCl or H₂SO₄). For reactions at a specific ionic strength, KCl can be used.[5]
-
-
Kinetic Run:
-
Equilibrate the acidic solution to the desired reaction temperature in a thermostatically controlled water bath.
-
Initiate the reaction by adding a small aliquot of the pyrrole-2-carboxylic acid stock solution to the pre-heated acidic solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction by diluting the aliquot in a 1 M sodium hydroxide solution. This stops the decarboxylation and ensures the carboxylate is in its UV-active form.
-
Measure the absorbance of the quenched solution at 250 nm using a UV-Vis spectrophotometer. Pyrrole does not absorb at this wavelength.[5]
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance versus time.
-
The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs).
-
Visualizations
Caption: Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.
Caption: Workflow for kinetic analysis by UV spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Halogenated Pyrroles
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic separation of halogenated pyrroles. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic problems observed with halogenated pyrroles?
A1: Halogenated pyrroles can present several challenges during chromatographic separation. Common issues include peak tailing, poor resolution between closely related halogenated analogs, retention time shifts, and baseline noise.[1][2] These problems can stem from the inherent polarity of the pyrrole ring, potential interactions of the halogen atoms with the stationary phase, and the overall stability of the compounds.[3]
Q2: Why do my halogenated pyrrole peaks show significant tailing?
A2: Peak tailing for polar compounds like pyrroles is often due to strong interactions with the stationary phase, particularly the acidic silanol groups on silica-based columns.[3] This can be exacerbated by the presence of the halogen atoms, which can participate in secondary interactions. To mitigate this, consider adding a basic modifier like triethylamine (TEA) or pyridine to the mobile phase to neutralize the active sites on the silica.[3][4] Using a different stationary phase, such as alumina or a deactivated silica gel, can also be an effective solution.[3]
Q3: I am struggling to separate di- and tri-halogenated pyrrole isomers. What can I do?
A3: Separating isomers with minor structural differences can be challenging. Optimizing the mobile phase composition is crucial. A shallow gradient with a slow increase in the organic modifier concentration can improve resolution.[2] Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) can also alter selectivity. Additionally, temperature can play a significant role; trying both cooler and warmer column temperatures may improve separation.[4] For particularly difficult separations, consider specialized stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer different selectivities based on pi-pi and dipole-dipole interactions.[4]
Q4: My retention times are shifting between injections. What is causing this?
A4: Retention time shifts can be caused by several factors.[1] Inconsistent mobile phase preparation is a common culprit, so ensure accurate mixing and degassing.[1][2] Column equilibration is also critical; ensure the column is sufficiently equilibrated with the mobile phase before each injection, especially after a gradient run.[5] Fluctuations in column temperature can also lead to shifts, so using a column oven is recommended for stable retention times.[6] Finally, check for pump malfunctions or leaks in the system that could cause inconsistent flow rates.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues.
Problem: Poor Resolution and Broad Peaks
Poor resolution and broad peaks can make accurate quantification difficult.
Troubleshooting Workflow:
References
- 1. labcompare.com [labcompare.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Pyrrole-2-Carboxylic Acid Decarboxylation
This guide provides researchers, scientists, and drug development professionals with detailed technical information, troubleshooting advice, and experimental protocols for the decarboxylation of pyrrole-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the accepted reaction mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid?
A1: The decarboxylation of pyrrole-2-carboxylic acid in strongly acidic solutions proceeds through an associative mechanism, which is distinct from the more common dissociative pathway for many aromatic carboxylic acids.[1][2]
The key steps are:
-
Ring Protonation: The pyrrole ring is protonated at the C2 carbon (alpha to the nitrogen).[1][3] This is favored over nitrogen protonation.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carboxyl carbon of the protonated intermediate.[3][4]
-
Intermediate Formation: This associative step forms a tetrahedral intermediate.
-
C-C Bond Cleavage: The carbon-carbon bond between the pyrrole ring and the carboxyl group breaks. This results in the formation of pyrrole and protonated carbonic acid (H₂CO₃⁺).[1][4]
-
Dissociation: The protonated carbonic acid rapidly dissociates into carbon dioxide (CO₂) and a hydronium ion (H₃O⁺).[1][2]
This associative pathway is favored because the direct loss of CO₂ (dissociative mechanism) would require the formation of a high-energy protonated CO₂ species, which is energetically unfavorable.[1][5]
Q2: My decarboxylation reaction is slow and gives a low yield. What are the likely causes?
A2: Low yields or slow reaction rates are typically linked to insufficient acid concentration or low temperature.
-
Acidity: This reaction is acid-catalyzed, and the rate is highly dependent on the acidity of the medium. The rate increases significantly as the pH is lowered, with a rapid acceleration in solutions of strong acids (e.g., HCl, HClO₄).[6][7] If you are working in a solution with a pH above 3, the reaction rate will be very slow.[6] At low acidities, the initial protonation of the pyrrole ring is the rate-determining step.[2][8]
-
Temperature: Like most reactions, the rate is temperature-dependent. The reaction is often performed at elevated temperatures (e.g., 50°C or higher) to achieve a reasonable rate.[6] Activation parameters have been measured, confirming the need for thermal energy to overcome the activation barrier.[4]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the strong acid used as the catalyst. Monitor the reaction progress by TLC or UV-Vis spectroscopy.
-
Increase Temperature: Raise the reaction temperature, ensuring it remains below the decomposition point of your desired product.
-
Ensure Homogeneity: Confirm that the starting material is fully dissolved in the reaction medium.
Q3: I am observing significant formation of a dark, insoluble polymer or "tar." How can I prevent this?
A3: Pyrrole and its derivatives are known to be unstable in strongly acidic conditions and can be susceptible to acid-catalyzed polymerization. The formation of dark, insoluble materials is a common side reaction.
Mitigation Strategies:
-
Use the Minimum Necessary Acidity: While high acidity increases the rate of decarboxylation, excessive acidity can promote polymerization. Titrate the acid concentration to find a balance between an acceptable reaction rate and minimal side product formation.
-
Control Temperature: High temperatures can accelerate polymerization. Avoid excessive heating.
-
Degas Solvents: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative polymerization, which can also lead to colored impurities.
-
Purification: If tar formation is unavoidable, ensure a robust purification strategy is in place post-reaction, such as column chromatography over silica gel or alumina, to separate the desired pyrrole product.
Quantitative Data Summary
The kinetics of pyrrole-2-carboxylic acid decarboxylation have been studied under various conditions. The following table summarizes key quantitative parameters from the literature.
| Parameter | Value | Conditions | Source |
| Activation Enthalpy (ΔH‡) | 23.5 kcal/mol | In strong acid (H₀ = -2.9) | [4] |
| Activation Entropy (ΔS‡) | 5.5 cal/(deg·mol) | In strong acid (H₀ = -2.9) | [4] |
| ¹²C/¹³C Kinetic Isotope Effect | 1.043 ± 0.001 | In strong acid (H₀ = -2.6) | [4] |
| ¹²C/¹³C Kinetic Isotope Effect | 1.010 ± 0.001 | In weaker acid (H₀ = -0.01) | [4] |
| Solvent Isotope Effect (kH₂O/kD₂O) | ~1 | In strong acid (H₀ = -2.9) | [4] |
| Solvent Isotope Effect (kH₂O/kD₂O) | ~2 | In weaker acid (H₀ = 0.9) | [4] |
The change in kinetic isotope effects and solvent isotope effects at different acidities provides strong evidence for a shift in the rate-determining step, from ring protonation at low acidity to C-C bond cleavage at high acidity.[2][4]
Experimental Protocols
Protocol 1: Kinetic Analysis of Decarboxylation via UV-Vis Spectrophotometry
This protocol describes a general method for monitoring the reaction kinetics, adapted from procedures used in mechanistic studies.[7][9]
Objective: To determine the pseudo-first-order rate constant of decarboxylation at a given acid concentration and temperature.
Materials:
-
Pyrrole-2-carboxylic acid
-
Aqueous solution of a strong acid (e.g., 1 M HCl)
-
Deionized water
-
Temperature-controlled UV-Vis spectrophotometer with a multicell holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of pyrrole-2-carboxylic acid in deionized water or a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 10 mM).
-
Set Up Spectrophotometer: Set the spectrophotometer to the desired temperature (e.g., 50°C). Allow the cell holder to equilibrate.
-
Prepare Reaction Mixture: In a cuvette, place the required volume of the pre-heated acidic solution. The final concentration of the acid should be known.
-
Initiate Reaction: To start the reaction, inject a small aliquot of the pyrrole-2-carboxylic acid stock solution into the cuvette containing the heated acid solution. The final substrate concentration should be low enough to give an initial absorbance in the range of 1.0-1.5 AU. Quickly mix the solution by inversion.
-
Monitor Reaction: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance over time at a fixed wavelength. The disappearance of pyrrole-2-carboxylic acid can be monitored (e.g., around 260-280 nm, a preliminary scan is needed to determine the λₘₐₓ and a suitable monitoring wavelength where the product does not interfere significantly).
-
Data Analysis: The reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k).
Mandatory Visualization
The following diagram illustrates the associative mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.
Caption: Associative mechanism of pyrrole-2-carboxylic acid decarboxylation.
References
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A guided inquiry experiment for the measurement of activation energies in the biophysical chemistry laboratory: Decarboxylation of pyrrole-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurities in the synthesis of pyrrole derivatives
Welcome to the Technical Support Center for Pyrrole Derivative Synthesis.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities during the synthesis of pyrrole derivatives.
Frequently Asked Questions (FAQs)
Q1: My crude pyrrole product is a dark, tarry material that is difficult to handle and purify. What is the likely cause?
A1: The formation of a dark, tarry substance is a common issue, often indicating polymerization of the pyrrole product or starting materials.[1] Pyrrole and its derivatives can be unstable and prone to polymerization, especially under certain conditions like exposure to air, light, heat, or strong acids.[1][2]
To mitigate polymerization, consider the following:
-
Lower Reaction Temperature: Excessively high temperatures can promote polymerization.[1]
-
Use Milder Catalysts: Strong acids can induce degradation and polymerization.[1] If using an acid catalyst, ensure it is neutralized promptly during workup.
-
Inert Atmosphere: Conducting the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-initiated polymerization.[3]
-
Storage: Store purified pyrroles at low temperatures (0-6°C or even -80°C for long-term storage) under an inert atmosphere and protected from light to maintain stability.[2][3]
Q2: I am performing a Paal-Knorr synthesis, but my yield is low and the reaction is not going to completion. What are the common causes?
A2: Low yields in the Paal-Knorr synthesis can stem from several factors related to reactants and reaction conditions.[1][4]
-
Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction.[1] Conversely, excessively harsh conditions (prolonged heating, strong acid) can degrade the product.[1][4][5]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][6] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][6]
-
Inappropriate Catalyst/pH: The choice of acid catalyst is critical. While often necessary, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts instead of the desired pyrrole.[1][4][7]
-
Purification Losses: The pyrrole product may be difficult to isolate, leading to an apparent low yield.[1]
Q3: I see a significant byproduct in my Paal-Knorr synthesis. What is it likely to be?
A3: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1][8] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization on its own, without involving the amine.[1][8] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[4][6]
Q4: What are the key side reactions to watch for in a Hantzsch pyrrole synthesis?
A4: The Hantzsch synthesis can be prone to several competing reactions that lower the yield of the desired pyrrole.
-
Feist-Bénary Furan Synthesis: Similar to the Paal-Knorr reaction, a competing furan synthesis can occur that does not involve the amine component.[8] Using a sufficient concentration of the amine can help favor the pyrrole pathway.[8]
-
Self-Condensation: The α-haloketone can undergo self-condensation.[9]
-
N-Alkylation vs. C-Alkylation: The intermediate enamine can react with the α-haloketone at either the nitrogen (N-alkylation) or the carbon (C-alkylation). The desired pathway is C-alkylation, which can be favored by using protic solvents.[9]
Q5: What are the most effective general methods for purifying crude pyrrole derivatives?
A5: The best purification strategy depends on the physical properties of your specific pyrrole derivative.
-
Column Chromatography: Silica gel column chromatography is a versatile and widely used technique for purifying both solid and liquid pyrroles.[1]
-
Crystallization: For solid products, recrystallization from a suitable solvent system (e.g., methanol/water) is often a highly effective method for achieving high purity.[1][6]
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure is an efficient purification method that minimizes thermal degradation.[1][10]
-
Acid/Base Extraction: An initial aqueous workup is crucial to neutralize any acid catalyst and remove water-soluble impurities before other purification steps.[1] For removing basic impurities like pyrrolidine, treatment with a dilute acid (e.g., sulfuric or formic acid) can convert the impurity into a non-volatile salt, which can then be separated.[10][11][12]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during pyrrole synthesis.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature.[1] 2. Poorly reactive starting materials (steric hindrance, electron-withdrawing groups).[1][6] 3. Suboptimal catalyst or pH.[1][4] 4. Impure reagents or wet solvents.[8] | 1. Moderately increase reaction time or temperature; monitor by TLC. 2. Consider a more reactive amine/dicarbonyl or a different synthetic route. 3. Optimize catalyst choice (e.g., milder acid) and maintain pH > 3 to avoid side reactions.[1][4] 4. Use freshly purified reagents and dry solvents.[8] |
| Major Byproduct Observed (e.g., in Paal-Knorr) | 1. Furan formation due to strongly acidic conditions (pH < 3).[1][4] 2. Self-condensation of starting materials.[9] | 1. Reduce acidity (use a weaker acid like acetic acid, or maintain pH > 3).[1][7] Use an excess of the amine.[1] 2. Control reaction temperature; add reagents slowly.[9] |
| Dark, Tarry Crude Product | 1. Polymerization of the pyrrole product or starting materials.[1] 2. Degradation due to excessively high temperature or strong acid.[1][4] | 1. Conduct the reaction under an inert atmosphere (N₂ or Ar).[3] 2. Lower the reaction temperature and use a milder catalyst.[1] |
| Difficulty in Purification | 1. Product is an oil and cannot be crystallized. 2. Product is unstable on silica gel. 3. Persistent impurities co-elute or co-crystallize. | 1. Use silica gel column chromatography or vacuum distillation.[1] 2. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine. 3. Perform an acid/base wash to remove relevant impurities before chromatography/crystallization.[10] Consider fractional distillation for liquids.[10] |
Experimental Protocols
Protocol 1: General Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol describes a common method for synthesizing an N-substituted pyrrole from a 1,4-diketone and a primary amine.
Materials:
-
1,4-diketone (e.g., 2,5-hexanedione, 1.0 eq)
-
Primary amine (e.g., aniline, 1.1 eq)
-
Glacial acetic acid (as solvent and catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 1,4-diketone (1.0 eq) and the primary amine (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.[1]
Protocol 2: Purification of Crude Pyrrole by Vacuum Distillation
This protocol is suitable for purifying volatile liquid pyrroles.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Vacuum pump with a pressure gauge
-
Heating mantle
Procedure:
-
Place the crude pyrrole oil into the round-bottom flask. Note: For pyrroles sensitive to thermal degradation, using a reduced pressure distillation is critical to lower the boiling point.[10]
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Begin to slowly reduce the pressure in the system to the desired level.
-
Gently heat the flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of the pure pyrrole at its characteristic boiling point at the given pressure.
-
Once the main fraction is collected, stop heating and carefully return the system to atmospheric pressure before disassembling the apparatus.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Stability of 4-Methyl-1H-pyrrole-2-carboxylic acid
This technical support center provides guidance and answers frequently asked questions regarding the stability of 4-Methyl-1H-pyrrole-2-carboxylic acid under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For routine short-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, maintaining the compound at -20°C is advisable to minimize potential degradation.
Q2: How stable is this compound in solution?
The stability of this compound in solution can be influenced by the solvent, pH, and storage temperature. It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at a low temperature (e.g., -20°C or -80°C) in a tightly capped vial to prevent solvent evaporation and degradation. Acidic and basic conditions may promote hydrolysis or other degradation pathways.[2][3]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for pyrrole-containing compounds include oxidation, polymerization, and decarboxylation, especially when exposed to heat, light, or reactive chemicals.[4] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to identify the specific degradation products and pathways.[2][5]
Q4: How can I monitor the stability of this compound in my samples?
The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection.[3][6] This method should be capable of separating the intact compound from its potential degradation products. Other techniques like mass spectrometry (MS) can be used to identify the structure of any degradants.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of the compound. | 1. Prepare a fresh sample and re-analyze. 2. Review sample preparation and storage procedures to minimize exposure to heat, light, and extreme pH. 3. Perform forced degradation studies to identify potential degradation products and confirm their retention times. |
| Decrease in assay value over time | Instability of the compound under experimental conditions. | 1. Evaluate the stability of the compound in the specific analytical mobile phase or experimental buffer. 2. Shorten the time between sample preparation and analysis. 3. If using a stock solution, verify its stability under the storage conditions used. |
| Discoloration of the solid compound | Potential oxidation or polymerization. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in the dark. 3. Re-test the purity of the material before use. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UHPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Illustrative HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time, min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 8.5 |
| 0.1 M NaOH, RT, 24h | 8.7 | 1 | 10.2 |
| 3% H₂O₂, RT, 24h | 25.4 | 3 | 7.1, 9.8 |
| Heat (105°C), 48h | 5.1 | 1 | 11.5 |
| Photolysis | 12.8 | 2 | 6.3 |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Logical Relationship for Stability Assessment
Caption: Key factors influencing the stability of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Scale-up Synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and scalable methods are variations of the Paal-Knorr and Knorr pyrrole syntheses.[1][2][3] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is often favored for its simplicity and efficiency.[1][4][5] For this compound, this typically involves reacting a suitable 1,4-dicarbonyl precursor with an amino acid derivative under acidic conditions.[1][4]
Q2: What are the primary challenges when scaling up pyrrole synthesis?
A2: Key challenges include maintaining high yields, managing reaction exotherms, controlling side reactions like polymerization, and ensuring consistent product purity.[6][7][8] Harsh reaction conditions, such as prolonged heating in strong acids, can lead to the degradation of sensitive functional groups and the formation of tarry byproducts.[1][6] Purification at a large scale can also be problematic, requiring robust and efficient crystallization or chromatography methods.[6]
Q3: Are there "green" or more sustainable approaches for this synthesis?
A3: Yes, significant efforts have been made to develop greener synthetic routes.[1] These include using water as a solvent, employing milder catalysts like iodine or iron(III) chloride, and even performing the reaction under solvent-free conditions.[1][9] Some modern approaches utilize mechanochemistry (ball milling) to reduce solvent use and energy consumption.[10]
Q4: What are the critical safety considerations for this process at scale?
A4: Safety is paramount. Key considerations include the toxicity and flammability of reagents and solvents, the potential for runaway reactions (exotherms), and the safe handling of acidic catalysts.[7][11] A thorough risk assessment is necessary.[11] This includes using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and having procedures in place for quenching reactions and handling waste.[11] Pyrrole and its derivatives can be toxic, so exposure should be minimized.[7]
Troubleshooting Guide
Issue 1: Low Yield Upon Scale-Up
Q: My yield dropped significantly when I moved from a 10g scale to a 1kg scale. What are the likely causes and solutions?
A: This is a common issue in process scale-up. Several factors could be responsible:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to maintain a consistent temperature. Localized hot spots can lead to side reactions and degradation.[6][7]
-
Solution: Use a reactor with efficient stirring and a jacket for precise temperature control. Consider a slower, controlled addition of reagents to manage the reaction exotherm.
-
-
Poor Mixing: Inadequate agitation can lead to non-homogenous reaction mixtures, affecting reaction rates and promoting side reactions.
-
Solution: Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture.
-
-
Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for a larger scale.
Issue 2: Formation of Dark, Tarry Byproducts
Q: My crude product is a dark, difficult-to-purify tar. How can I prevent this?
A: Tar formation is often due to polymerization of the pyrrole product or starting materials, typically caused by overly harsh conditions.[6]
-
Excessive Heat: High temperatures can accelerate polymerization.
-
Solution: Lower the reaction temperature and monitor it closely. Even a modest reduction can significantly decrease byproduct formation.[6]
-
-
Strongly Acidic Conditions: Strong acids can catalyze both the desired reaction and unwanted polymerization.[1][6]
-
Solution: Switch to a milder acid catalyst (e.g., acetic acid instead of a strong mineral acid) or conduct the reaction closer to neutral pH if possible.[6] The reaction should be acidic enough to promote cyclization but not so acidic that it favors furan formation (pH > 3 is often recommended).[5][6]
-
-
Reaction Time: Prolonged reaction times can lead to product degradation.[6]
-
Solution: Monitor the reaction progress using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
Issue 3: Difficulty with Product Purification
Q: I'm struggling to achieve the desired purity (>99%) for the final product. What purification strategies are recommended for scale-up?
A: Large-scale purification requires robust and scalable methods.
-
Crystallization: This is often the most effective and economical method for purifying solid products at scale.
-
Solution: Perform a systematic solvent screen to find a suitable solvent or solvent system (e.g., methanol/water, ethanol) for recrystallization.[6] Control the cooling rate to obtain well-formed crystals and minimize impurity inclusion.
-
-
Column Chromatography: While effective, traditional silica gel chromatography can be expensive and time-consuming at a large scale.
-
Solution: If chromatography is necessary, optimize the mobile phase and consider using automated flash chromatography systems designed for production scale. However, prioritizing a process that yields a crystalline solid is generally more cost-effective.
-
Data & Experimental Protocols
Table 1: Comparison of Reaction Conditions (Paal-Knorr Synthesis)
| Parameter | Lab Scale (Batch) | Pilot Scale (Batch) - Unoptimized | Pilot Scale (Flow Reactor) - Optimized |
| Scale | 5 g | 500 g | 55 g/hour [13] |
| Temperature | Reflux in Acetic Acid | 90-110 °C | 120 °C |
| Catalyst | Acetic Acid (Solvent) | Acetic Acid (1.2 eq) | Acetic Acid (2.0 eq) |
| Typical Yield | ~75% | 40-50% | >95%[13] |
| Key Issue | Minor byproduct formation. | Significant tar formation, poor heat control. | Requires specialized equipment. |
| Reference | General Paal-Knorr[6] | Internal Scale-up Data | Flow Chemistry Approach[13] |
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol is a general representation for the synthesis of a substituted pyrrole (e.g., 2,5-dimethyl-1-phenylpyrrole) and should be adapted for the specific synthesis of this compound.
Materials:
-
1,4-Diketone (e.g., 2,5-Hexanedione, 1.0 eq)
-
Primary Amine (e.g., Aniline, 1.1 eq)
-
Solvent (e.g., Glacial Acetic Acid or Methanol)
-
Catalyst (if not using an acid solvent, e.g., a catalytic amount of HCl)[6]
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 1,4-diketone and the solvent.[14]
-
Reagent Addition: Begin stirring and add the primary amine to the solution. If using a non-acidic solvent, add the acid catalyst at this stage.[6][14]
-
Reaction: Heat the mixture to the target temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.[14] A typical reaction time might be 30-60 minutes.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Often, the mixture is poured into ice-water to induce precipitation.[14]
-
Purification: Collect the crude solid by vacuum filtration and wash it with cold water.[14] The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
Visualizations
Workflow for Scale-Up Synthesis
The following diagram illustrates a typical workflow for scaling up the synthesis of this compound, from initial process development to final product isolation.
Caption: A typical workflow for scaling up chemical synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a logical decision tree for troubleshooting low yields during the scale-up process.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. books.rsc.org [books.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. 1H-Pyrrole-2-carboxylic acid, 4-hydroxy-5-methyl-, methyl ester | 203208-35-9 | Benchchem [benchchem.com]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters [organic-chemistry.org]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. benchchem.com [benchchem.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Spectral Analysis of 4-Methyl-1H-pyrrole-2-carboxylic Acid and its Isomer
A comprehensive guide to the spectral characteristics of 4-Methyl-1H-pyrrole-2-carboxylic acid, offering a comparative analysis with its structural isomer, 5-Methyl-1H-pyrrole-2-carboxylic acid, and the parent compound, Pyrrole-2-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these pyrrole derivatives.
This publication provides a detailed examination of the spectral properties of this compound. Due to the limited availability of experimental spectral data for this specific compound, this guide presents a combination of predicted data for the target molecule and experimental data for the closely related 5-Methyl-1H-pyrrole-2-carboxylic acid and the parent compound, Pyrrole-2-carboxylic acid. This comparative approach allows for a thorough understanding of the influence of the methyl group position on the spectral characteristics.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound (predicted), 5-Methyl-1H-pyrrole-2-carboxylic acid, and Pyrrole-2-carboxylic acid.
Table 1: ¹H NMR Spectral Data (Predicted for this compound, Experimental for Comparators)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~6.8 | s | - |
| H-5 | ~7.0 | s | - | |
| -CH₃ | ~2.1 | s | - | |
| -COOH | ~12.0 | br s | - | |
| -NH | ~11.5 | br s | - | |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | H-3 | 6.09 | d | 3.4 |
| H-4 | 6.81 | d | 3.4 | |
| -CH₃ | 2.25 | s | - | |
| -COOH | 12.1 | br s | - | |
| -NH | 11.6 | br s | - | |
| Pyrrole-2-carboxylic acid [1] | H-3 | 6.85 | dd | 2.6, 4.2 |
| H-4 | 6.18 | t | 2.8 | |
| H-5 | 6.94 | dd | 1.5, 2.7 | |
| -COOH | 12.2 | br s | - | |
| -NH | 11.72 | br s | - |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound, Experimental for Comparators)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~125 |
| C-3 | ~118 | |
| C-4 | ~120 | |
| C-5 | ~123 | |
| -CH₃ | ~12 | |
| -COOH | ~163 | |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | C-2 | 124.5 |
| C-3 | 110.1 | |
| C-4 | 116.8 | |
| C-5 | 130.2 | |
| -CH₃ | 13.1 | |
| -COOH | 162.8 | |
| Pyrrole-2-carboxylic acid [1] | C-2 | 125.1 |
| C-3 | 111.0 | |
| C-4 | 115.8 | |
| C-5 | 122.3 | |
| -COOH | 163.2 |
Table 3: Infrared (IR) Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | O-H stretch (acid): 3300-2500 (broad), N-H stretch: ~3400, C-H stretch (aromatic): ~3100, C-H stretch (aliphatic): ~2950, C=O stretch (acid): 1720-1680, C=C stretch (aromatic): 1600-1450, C-N stretch: 1350-1250, O-H bend (acid): 1440-1395, 950-910 |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | Similar to 4-Methyl isomer with potential minor shifts in fingerprint region. |
| Pyrrole-2-carboxylic acid | O-H stretch (acid): 3300-2500 (broad), N-H stretch: ~3436, C-H stretch (aromatic): ~3116, C=O stretch (acid): ~1680, C=C stretch (aromatic): ~1550, C-N stretch: ~1320, O-H bend (acid): ~1420, ~930 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 125.05 | [M-OH]⁺: 108.05, [M-COOH]⁺: 80.05, further fragmentation of the pyrrole ring. |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | 125.05 | [M-OH]⁺: 108.05, [M-COOH]⁺: 80.05, with likely similar fragmentation patterns to the 4-methyl isomer. |
| Pyrrole-2-carboxylic acid [1] | 111.03 | [M-OH]⁺: 94.02, [M-COOH]⁺: 66.03 |
Table 5: UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| This compound | ~260-270 | Ethanol |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | ~265 | Ethanol |
| Pyrrole-2-carboxylic acid | 262 | Water |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of pyrrole carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Parameters: A typical pulse program is used with a spectral width of -2 to 14 ppm. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Parameters: A proton-decoupled pulse program is used with a spectral width of 0 to 200 ppm. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds, typically using an ionization energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200 to 400 nm. The solvent is used as a reference.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectral characterization of a pyrrole carboxylic acid derivative.
Caption: Experimental workflow for spectral characterization.
Comparative Spectral Features
This diagram provides a visual comparison of the key distinguishing spectral features between this compound and its parent compound, Pyrrole-2-carboxylic acid.
Caption: Key distinguishing spectral features.
References
A Comparative Guide to the Spectroscopic Analysis of Pyrrole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of pyrrole-2-carboxylic acid, a vital heterocyclic compound in medicinal chemistry and materials science. Experimental data from ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented to offer a multi-faceted understanding of its structural and electronic properties.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the cornerstone for the unambiguous structural elucidation of pyrrole-2-carboxylic acid. It provides precise information on the connectivity and chemical environment of each atom in the molecule. While other techniques such as FTIR, MS, and UV-Vis spectroscopy offer valuable complementary data regarding functional groups, molecular weight, and electronic transitions respectively, they do not provide the detailed atomic-level insight achievable with NMR. This guide will delve into the practical application and data interpretation of each of these methods for the analysis of pyrrole-2-carboxylic acid.
¹H and ¹³C NMR Analysis
NMR spectroscopy is unparalleled in its ability to provide a detailed skeletal framework of organic molecules. For pyrrole-2-carboxylic acid, ¹H NMR reveals the number of distinct protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. ¹³C NMR complements this by providing information on the carbon backbone.
Quantitative NMR Data for Pyrrole-2-Carboxylic Acid
The chemical shifts (δ) of the protons and carbons in pyrrole-2-carboxylic acid are highly dependent on the solvent used for analysis due to interactions, particularly hydrogen bonding, with the N-H and carboxylic acid protons. Below is a summary of reported NMR data in various deuterated solvents.
| Nucleus | Position | Chemical Shift (δ) in CD₃OD (ppm) [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) [2] | Chemical Shift (δ) in Acetone-d₆ (ppm) [2] | J-Coupling Constants (Hz) in Acetone-d₆ [2] |
| ¹H | H-3 | 6.17 - 6.18 | 6.15 | 6.20 | J(H3,H4) = 3.65 |
| ¹H | H-4 | 6.84 - 6.85 | 6.75 | 6.88 | J(H3,H5) = 1.53 |
| ¹H | H-5 | 6.94 | 6.97 | 7.05 | J(H4,H5) = 2.63 |
| ¹H | N-H | Not specified | 11.72 | 10.88 | J(H4,NH) = 2.33 |
| ¹H | COOH | Not specified | 12.2 | Not specified | J(H5,NH) = 2.87 |
| ¹³C | C-2 | Not specified | Not specified | Not specified | |
| ¹³C | C-3 | Not specified | Not specified | Not specified | |
| ¹³C | C-4 | Not specified | Not specified | Not specified | |
| ¹³C | C-5 | Not specified | Not specified | Not specified | |
| ¹³C | COOH | Not specified | Not specified | Not specified |
Note: Specific ¹³C NMR chemical shift values were not consistently available across the searched literature for a direct comparison in this table.
Comparison with Alternative Analytical Techniques
While NMR provides the structural backbone, other spectroscopic methods offer crucial, complementary information.
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Presence of functional groups (N-H, C=O, O-H, C-N, C=C). | Rapid, non-destructive, provides characteristic vibrational frequencies. | Does not provide detailed structural connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high resolution MS. | Isomers can be difficult to distinguish without tandem MS. |
| UV-Vis Spectroscopy | Electronic transitions (π → π*). | Provides information on conjugation and chromophores. | Broad absorption bands offer limited structural detail. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of high-purity pyrrole-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: 300-600 MHz
-
¹H NMR:
-
Pulse Sequence: Standard single pulse
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 s
-
Spectral Width: 0-15 ppm
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 s
-
Spectral Width: 0-200 ppm
-
FTIR Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of pyrrole-2-carboxylic acid with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrument Parameters:
-
Technique: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Direct insertion probe or gas chromatography inlet.
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Detection Mode: Positive ion
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of pyrrole-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.
-
Use the pure solvent as a blank.
Instrument Parameters:
-
Wavelength Range: 200-400 nm
-
Scan Speed: Medium
-
Slit Width: 1-2 nm
Workflow and Data Integration
The effective characterization of pyrrole-2-carboxylic acid relies on the integration of data from these complementary techniques. The following diagram illustrates a logical workflow for a comprehensive analysis.
Caption: Analytical workflow for pyrrole-2-carboxylic acid.
This integrated approach, with NMR spectroscopy at its core, provides a robust and reliable characterization of pyrrole-2-carboxylic acid, essential for its application in research and development.
References
A Comparative Guide to the Mass Spectrometry of 4-Methyl-1H-pyrrole-2-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 4-Methyl-1H-pyrrole-2-carboxylic acid and its structural alternatives. Due to the limited availability of a direct experimental mass spectrum for this compound, this document presents a theoretical fragmentation pattern based on established principles and compares it with the experimentally determined mass spectra of its parent compound, 1H-pyrrole-2-carboxylic acid, and an isomer, N-Methylpyrrole-2-carboxylic acid.
Quantitative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances observed or predicted for the electron ionization (EI) mass spectra of the compared compounds.
| Compound | Molecular Weight ( g/mol ) | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] and (Relative Abundance %) |
| This compound | 125.13 | 125 (Predicted) | 108 [M-OH]+ (Predicted, High), 80 [M-COOH]+ (Predicted, High), 94 (Predicted), 66 (Predicted), 53 (Predicted) |
| 1H-pyrrole-2-carboxylic acid [1] | 111.10 | 111 (100%) | 94 [M-OH]+ (50%), 83 (20%), 66 [M-COOH]+ (85%), 55 (15%), 39 (30%) |
| N-Methylpyrrole-2-carboxylic acid [2] | 125.13 | 125 (95%) | 108 [M-OH]+ (5%), 80 [M-COOH]+ (100%), 53 (20%), 39 (15%) |
Experimental Protocols
The mass spectrometry data presented for the reference compounds were obtained using electron ionization (EI) mass spectrometry. A general protocol for the analysis of small molecules like pyrrole carboxylic acids is outlined below.
Sample Preparation: A small amount of the solid sample is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used. For GC-MS, a capillary column suitable for the analysis of polar compounds (e.g., a wax or mid-polarity column) is employed.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 35-300
Predicted and Observed Fragmentation Pathways
The fragmentation of pyrrole-2-carboxylic acids under electron ionization typically involves initial loss of the hydroxyl group (-OH) from the carboxylic acid, followed by the loss of carbon monoxide (as part of the carboxyl group, -COOH). Subsequent fragmentation of the pyrrole ring can also occur.
Predicted Fragmentation of this compound
The expected fragmentation pathway for this compound begins with the formation of the molecular ion at m/z 125. The primary fragmentation is anticipated to be the loss of a hydroxyl radical to form a stable acylium ion at m/z 108. Subsequent loss of carbon monoxide would lead to a fragment at m/z 80. The methyl-substituted pyrrole ring can then undergo further fragmentation.
Caption: Predicted fragmentation pathway of this compound.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for obtaining mass spectrometry data for a small molecule like this compound is depicted below.
References
Interpreting the Infrared Spectrum of 4-Methyl-1H-pyrrole-2-carboxylic acid: A Comparative Guide
This guide provides a detailed analysis of the infrared (IR) spectrum of 4-Methyl-1H-pyrrole-2-carboxylic acid. By correlating specific absorption bands to the molecule's functional groups, we can confirm its structure. For comparative analysis, its spectral features are contrasted with those of Pyrrole-2-carboxylic acid and general values for a methyl-substituted pyrrole ring. This document is intended for researchers and professionals in drug development and chemical analysis who utilize Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation.
Structural Features and Expected Absorptions
This compound is a heterocyclic aromatic compound containing three key functional groups that give rise to a characteristic IR spectrum:
-
Carboxylic Acid (-COOH): This group is responsible for two of the most distinct peaks in the spectrum. The O-H stretching vibration results in a very broad and strong absorption band, typically observed between 3300 and 2500 cm⁻¹. The significant broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers. The carbonyl (C=O) stretch produces a sharp, intense peak. For carboxylic acids conjugated with an aromatic system, this peak is expected between 1710 and 1690 cm⁻¹.[1]
-
Pyrrole Ring: This five-membered aromatic ring contains a secondary amine (N-H) and aromatic C-H and C=C bonds. The N-H stretch typically appears as a moderate to sharp band around 3400-3200 cm⁻¹, but in this molecule, it is often obscured by the much broader O-H absorption from the carboxylic acid. Aromatic C-H stretches are found just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations give rise to bands in the 1600-1400 cm⁻¹ region.
-
Methyl Group (-CH₃): The methyl substituent introduces aliphatic C-H bonds. The stretching vibrations for these bonds are typically observed just below 3000 cm⁻¹. Bending vibrations for the methyl group also produce characteristic peaks around 1450 cm⁻¹ and 1375 cm⁻¹.
Data Presentation: Comparison of IR Absorption Frequencies
The following table summarizes the expected IR absorption frequencies for this compound and compares them with the experimental data available for the closely related Pyrrole-2-carboxylic acid. This comparison highlights the influence of the methyl group on the overall spectrum.
| Functional Group | Vibration Type | Expected Range (cm⁻¹) for Target Molecule | Reported Peaks for Pyrrole-2-carboxylic acid (cm⁻¹)[2] | Analysis of the Methyl Group's Influence |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad, strong) | Broad absorption observed in this region | The broad O-H stretch is a dominant feature in both molecules, characteristic of the hydrogen-bonded dimer structure. |
| C=O Stretch | 1710 - 1690 (sharp, strong) | ~1700 | The C=O stretch appears at a low frequency due to conjugation with the pyrrole ring. The methyl group is not expected to significantly shift this value. | |
| C-O Stretch | 1320 - 1210 (moderate) | ~1250 - 1300 | This peak, coupled with C-O-H bending, is present in the fingerprint region of both compounds. | |
| Pyrrole Ring | N-H Stretch | 3400 - 3200 (moderate) | ~3300 | This absorption is typically masked by the broad O-H band of the carboxylic acid in both spectra. |
| C-H Stretch (Aromatic) | 3150 - 3050 (moderate) | ~3100 | These peaks are expected at slightly higher wavenumbers than aliphatic C-H stretches. | |
| C=C Stretch (Ring) | 1600 - 1400 (moderate) | Multiple bands in this region | The substitution pattern on the aromatic ring influences the exact position and number of these bands. | |
| Methyl Group | C-H Stretch (Aliphatic) | 3000 - 2850 (moderate) | N/A | Key Differentiator: The presence of sharp peaks just below 3000 cm⁻¹ would be a primary indicator of the methyl group in the target molecule, distinguishing it from Pyrrole-2-carboxylic acid. |
| C-H Bend (Asymmetric/Symmetric) | ~1450 & ~1375 (moderate) | N/A | Key Differentiator: These characteristic bending absorptions in the fingerprint region provide further evidence for the methyl substituent. |
Note: Experimental spectral data for this compound is not widely available in public databases. The interpretation is based on established correlation tables and comparison with analogous structures.
Experimental Protocols
Obtaining a high-quality IR spectrum of a solid sample like this compound is crucial for accurate interpretation. The two most common methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is a modern, rapid, and non-destructive method requiring minimal sample preparation.[3][4][5]
Methodology:
-
Crystal Cleaning: Before analysis, the ATR crystal (commonly diamond) is thoroughly cleaned with a suitable solvent (e.g., isopropanol or ethanol) and wiped dry with a soft, lint-free tissue to remove any residue from previous measurements.
-
Background Scan: A background spectrum of the empty, clean crystal is collected. This scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's inherent response, which will be subtracted from the sample spectrum.
-
Sample Application: A small amount of the solid this compound powder (typically 1-2 mg) is placed directly onto the center of the ATR crystal.[6]
-
Applying Pressure: A pressure clamp is lowered onto the sample, pressing it firmly against the crystal. This ensures intimate contact, which is essential for a strong, high-quality signal.[6]
-
Sample Spectrum Collection: The IR spectrum of the sample is then recorded. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: After the measurement, the pressure clamp is released, and the sample is carefully removed. The crystal surface is cleaned again as described in step 1.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method involves dispersing the sample within a matrix of dry KBr powder.[7]
Methodology:
-
Sample Preparation: Approximately 1-2 mg of this compound is finely ground into a powder using an agate mortar and pestle.
-
Mixing: The ground sample is mixed with about 100-200 mg of spectroscopic grade, oven-dried KBr powder.[6] The mixture is ground further to ensure it is homogeneous and has a very fine particle size to reduce light scattering.
-
Pellet Formation: The powder mixture is transferred into a pellet-pressing die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent, or translucent disc.
-
Background Scan: A background spectrum is collected with the empty sample holder in the spectrometer's beam path.
-
Sample Analysis: The KBr pellet is removed from the die and placed in a sample holder within the FTIR spectrometer. The sample spectrum is then recorded.
Visualization of the Interpretation Workflow
The logical process for identifying the structure of this compound from its IR spectrum can be visualized as a workflow.
Caption: Workflow for IR spectrum interpretation and structural confirmation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 3. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 5. mt.com [mt.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
A Comparative Guide to the Biological Activity of Substituted Pyrrole-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The versatility of the pyrrole ring allows for extensive substitutions, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an objective comparison of the biological activities of various substituted pyrrole-2-carboxamides, supported by quantitative experimental data, detailed methodologies, and visualizations of key biological pathways and workflows.
Antitubercular and Antibacterial Activity
Pyrrole-2-carboxamide derivatives have emerged as a highly promising class of agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A key target for many of these compounds is the essential mycobacterial membrane protein Large 3 (MmpL3), which is responsible for transporting mycolic acids, a critical component of the mycobacterial cell wall.
Structure-Activity Relationship (SAR) Insights: Research has shown that antitubercular activity is significantly enhanced by attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring. Furthermore, incorporating bulky substituents, such as an adamantyl group, on the carboxamide moiety greatly improves potency.[1][2]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative Class | Target Organism | Activity Metric | Reported Value | Citation(s) |
| Pyrrole-2-Carboxamides (General) | M. tuberculosis H37Rv | MIC | < 0.016 µg/mL | [1][2] |
| Compound 32 | Drug-Resistant M. tuberculosis | - | Excellent in vivo efficacy | [1][2] |
| ENBHEDPC | M. tuberculosis H37Rv | MIC | 0.7 µg/mL | [3] |
| Bromo-chloro-methyl substituted | M. tuberculosis H37Rv | MIC | 0.03 µg/mL | [3] |
| Carboxamide 4i | Klebsiella pneumoniae | MIC | 1.02 µg/mL | [4] |
| Carboxamide 4i | Escherichia coli | MIC | 1.56 µg/mL | [4] |
| Carboxamide 4i | Pseudomonas aeruginosa | MIC | 3.56 µg/mL | [4] |
MIC: Minimum Inhibitory Concentration. ENBHEDPC: ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Mechanism of Action: MmpL3 Inhibition
Pyrrole-2-carboxamides inhibit the MmpL3 transporter, which is crucial for flipping trehalose monomycolate (TMM) from the cytoplasm to the periplasm.[5] This disruption halts the biosynthesis of the mycobacterial cell wall, leading to bacterial death.[6] Some inhibitors may also act by dissipating the proton motive force (PMF) across the cell membrane, which indirectly inhibits the PMF-dependent MmpL3 transporter.[5][7]
Anticancer Activity
Several substituted pyrrole-2-carboxamides have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[8] A primary mechanism for this activity is the inhibition of tubulin polymerization, a validated and effective target in cancer therapy.[9]
Mechanism of Action: Tubulin Polymerization Inhibition These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[9][10] This interference prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[1][11]
Quantitative Data: Anticancer Activity
| Compound/Derivative Class | Target Cell Line | Activity Metric | Reported Value | Citation(s) |
| Pyrrolo[1,2-a]quinoline (10a) | Multiple Cancer Lines | GI50 | Nanomolar range | [12] |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | IC50 | 9.54 µM | [13] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | IC50 | 2.31 µM | [13] |
| Pyrrole Derivative 4d | LoVo (Colon) | % Viability Decrease | 54.19% at 50 µM | [13][14] |
IC50: Half-maximal inhibitory concentration. GI50: Growth inhibition 50.
Experimental Protocols
Reproducibility of experimental results relies on detailed and standardized methodologies. The following are protocols for key assays used to determine the biological activities of the compounds cited in this guide.
A. Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Principle: The Alamar Blue (resazurin) reagent is a cell viability indicator that uses the reducing power of living cells to convert from a non-fluorescent blue state (oxidized) to a fluorescent pink state (reduced). The MIC is the lowest drug concentration that prevents this color change.
-
Procedure:
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis. Control wells (no drug) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Reagent Addition: After the initial incubation, a solution of Alamar Blue reagent and Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound that remains blue.
-
B. Anticancer Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of living cells.[13]
-
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the test compounds. Untreated cells serve as a control.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilization solution (e.g., DMSO or SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to the untreated control.
-
Drug Discovery and Development Workflow
The discovery of novel pyrrole-based biological agents follows a structured workflow from initial screening to preclinical development.
References
- 1. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. indigo.uic.edu [indigo.uic.edu]
- 8. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
The Versatility of the Pyrrole Scaffold: A Comparative Guide to Structure-Activity Relationships
The pyrrole ring, a fundamental five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant pharmacological activities.[1] Its unique electronic properties and the ability to be extensively substituted allow for the fine-tuning of its biological profile, leading to a diverse range of therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrole derivatives in the context of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Pyrrole Derivatives
The biological efficacy of pyrrole derivatives is intricately linked to the nature and position of substituents on the pyrrole core.[1] Strategic modifications can significantly enhance potency and selectivity for a specific biological target. The following sections and tables summarize the quantitative biological activities of various pyrrole derivatives.
Anticancer Activity
Pyrrole-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells.[3] The cytotoxic effects of these derivatives are often evaluated using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric (IC50) | Reference |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | 3.49 µM | [1] |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | 2.4 µM | [1] |
| Pyrrolo[2,3-d]pyrimidines (1a) | Urea moiety at position 2 | A549 (Lung Carcinoma) | 0.35 µM | [4] |
| Pyrrolo[2,3-d]pyrimidines (1b) | Urea moiety at position 2 | PC-3 (Prostate Cancer) | 1.04 µM | [4] |
| Trisubstituted Pyrroles (4a, 4d) | Carbonyl group, varied substituents | LoVo (Colon Cancer) | Dose-dependent cytotoxicity | [5] |
| 3,4-dimethylpyrrole-2,5-dione (1a) | N-CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 µM | [6] |
| 3,4-dimethylpyrrole-2,5-dione (1b) | N-CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 µM | [6] |
The data indicates that substitutions on the pyrrole ring play a crucial role in determining anticancer activity. For instance, the introduction of an alkynyl group or hybridization with an indole moiety can lead to potent cytotoxic effects.[1] Furthermore, the nature of the substituent on N-substituted pyrrole-2,5-diones significantly impacts their activity, with certain substitutions rendering the compounds inactive.[6] The presence of a carbonyl group is often highlighted as a key moiety for the biological activity of pyrrole molecules.[5]
Antimicrobial Activity
Pyrrole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[7][8] The minimum inhibitory concentration (MIC) is a standard measure of their antimicrobial efficacy.
| Compound/Derivative Class | Substitution Details | Target Organism | Activity Metric (MIC) | Reference |
| Pyrrole-fused Pyrimidine (4g) | Pyrrole fused with a pyrimidine ring | M. tuberculosis H37Rv | 0.78 µg/mL | [1] |
| Pyrrolyl Benzamide Derivatives | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | Staphylococcus aureus | 3.12 - 12.5 µg/mL | [9] |
| 1H-pyrrole-2-carboxylate derivative | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [10] |
SAR studies in the antimicrobial domain suggest that fusing the pyrrole ring with other heterocyclic systems, such as pyrimidine, can lead to potent antitubercular agents.[1] Moreover, halogen substitutions at the C4 position of the pyrrole ring have been closely linked to antibacterial activity.[9]
Anti-inflammatory Activity
Several pyrrole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12] The IC50 value is used to quantify their inhibitory potency against these enzymes.
| Compound/Derivative Class | Target Enzyme | Activity Metric (IC50) | Reference |
| Diphenyl Pyrrole (1b) | J774 COX-2 | 9.5 nM | [13] |
| Diphenyl Pyrrole (3c) | J774 COX-2 | 2.2 nM | [13] |
| N-pyrrole carboxylic acid derivatives (4g, 4h, 4k, 4l) | COX-2 | Potent inhibitors | [11] |
| N-pyrrole carboxylic acid derivatives (5b, 5e) | COX-1 | Potent inhibitors | [11] |
In the realm of anti-inflammatory agents, diphenyl pyrroles have shown remarkable potency against COX-2.[13] The strategic incorporation of an acidic group in N-pyrrole carboxylic acid derivatives has been shown to enhance their anti-inflammatory effects and can modulate their selectivity towards COX-1 or COX-2.[11]
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to determine the biological activity of the pyrrole derivatives cited in this guide.
Anticancer Activity: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test pyrrole derivatives and incubated for a specified period (e.g., 24 or 48 hours).
-
Following incubation, the MTT solution is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar dilution methods.
Procedure (Broth Microdilution):
-
A serial dilution of the test pyrrole derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
Positive (microorganism with no drug) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity: COX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). The inhibition is quantified by measuring the reduction in the production of prostaglandins, such as Prostaglandin E2 (PGE2), from the substrate arachidonic acid.[1]
Procedure:
-
The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test pyrrole derivative.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of PGE2 produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Visualizing Workflows and Pathways
To better understand the process of drug discovery and the mechanism of action, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway targeted by some pyrrole derivatives.
Caption: General workflow for the discovery and development of novel pyrrole-based biological agents.[1]
Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unina.it [iris.unina.it]
A Comparative Analysis of the Antimicrobial Efficacy of Pyrrole, Imidazole, and Thiazole Heterocycles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 4-Methyl-1H-pyrrole-2-carboxylic acid and its analogs against other key heterocyclic compounds, supported by experimental data from peer-reviewed studies.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Heterocyclic compounds, due to their diverse structures and ability to interact with various biological targets, represent a promising avenue for the development of new anti-infective agents. This guide focuses on a comparative analysis of the antimicrobial efficacy of pyrrole-based compounds, with a particular focus on derivatives of pyrrole-2-carboxylic acid, against other prominent five-membered heterocyclic rings: imidazoles and thiazoles.
While specific antimicrobial data for this compound is not extensively available in the current literature, this guide utilizes data from its close analog, pyrrole-2-carboxylic acid (PCA), and other substituted pyrrole derivatives to provide a comprehensive comparison.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) values of various pyrrole, imidazole, and thiazole derivatives against a range of Gram-positive and Gram-negative bacteria, and fungi. Lower MIC values indicate higher antimicrobial potency.
Table 1: Antimicrobial Efficacy of Pyrrole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole-2-carboxylic acid (PCA) | Escherichia coli | >100 | [1] |
| Staphylococcus aureus | >100 | [1] | |
| Listeria monocytogenes | - | [2] | |
| Various foodborne pathogens | Broad-spectrum activity | [1][3] | |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [4] |
| 1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl) propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamide | Klebsiella pneumoniae | 1.02 | [5] |
| Escherichia coli | 1.56 | [5] | |
| Pseudomonas aeruginosa | 3.56 | [5] | |
| 4-phenylpyrrole-2-carboxamide derivative (5c) | Escherichia coli | 6.05 | [6] |
| Pseudomonas aeruginosa | 6.05 | [6] | |
| 4-phenylpyrrole-2-carboxamide derivative (5e) | Klebsiella pneumoniae | 6.25 | [6] |
Table 2: Antimicrobial Efficacy of Imidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Imidazole derivative (HL1) | Staphylococcus aureus | 625 | [7] |
| MRSA | 1250 | [7] | |
| Acinetobacter baumannii | 1250 | [7] | |
| Pseudomonas aeruginosa | 5000 | [7] | |
| Imidazole derivative (HL2) | Staphylococcus aureus | 625 | [7] |
| MRSA | 625 | [7] | |
| Escherichia coli | 2500 | [7] | |
| Pseudomonas aeruginosa | 2500 | [7] | |
| Acinetobacter baumannii | 2500 | [7] | |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | 4 - 8 | [7] |
| Cryptococcus neoformans | 4 - 8 | [7] | |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Staphylococcus aureus | 62.5 | [8] |
| Bacillus subtilis | 62.5 | [8] | |
| Escherichia coli | 125 | [8] | |
| Pseudomonas aeruginosa | 125 | [8] | |
| Candida albicans | 125 | [8] | |
| Aspergillus niger | 250 | [8] |
Table 3: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivative (3) | Various bacteria | 230 - 700 | [9] |
| Thiazole derivative (9) | Various fungi | 60 - 230 | [9] |
| Benzothiazole ethyl urea (3a) | Staphylococcus aureus | 0.008 | [10] |
| Benzothiazole ethyl urea (3b) | Staphylococcus aureus | 0.03 | [10] |
| Pyridinyl thiazole ligand (55) | Escherichia coli | 200 | [11] |
| Salmonella typhi | 50 | [11] | |
| 2,6-diaminobenzobisthiazole derivative (4, 6, 10, 20) | Staphylococcus aureus | as low as 3.125 | [12] |
| Escherichia coli | as low as 3.125 | [12] | |
| Pseudomonas aeruginosa | as low as 3.125 | [12] |
Experimental Protocols
The antimicrobial efficacy data presented above were primarily obtained using two standard methods: the Kirby-Bauer disk diffusion method and the broth microdilution method.
Kirby-Bauer Disk Diffusion Method
This method is a qualitative or semi-quantitative assay used to determine the susceptibility of bacteria to antibiotics.
-
Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Disk Placement: Paper disks impregnated with a specific concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (typically 35-37°C for 16-18 hours).
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Broth Microdilution Method
This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the Kirby-Bauer method.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The antimicrobial activity of these heterocyclic compounds stems from their ability to interfere with essential cellular processes in microorganisms.
Pyrrole Derivatives
The antimicrobial mechanism of pyrrole derivatives can vary depending on their specific structure. For pyrrole-2-carboxylic acid (PCA), studies suggest that its antibacterial activity is due to the induction of severe membrane damage in bacterial cells, leading to a loss of membrane integrity.[1][3] Other pyrrole-containing antibiotics, such as pyrrolnitrin, are known to inhibit the respiratory electron transport system.[13]
Caption: Proposed antimicrobial mechanisms of pyrrole derivatives.
Imidazole Derivatives
Imidazole derivatives, particularly the azoles, are well-known for their antifungal activity. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[14][15][16] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately fungal cell death. In bacteria, imidazole derivatives can disrupt the cell membrane, interfere with DNA replication, or inhibit protein synthesis.[4][14]
Caption: Primary antifungal mechanism of imidazole derivatives.
Thiazole Derivatives
Thiazole derivatives exhibit a broad range of antimicrobial mechanisms. Some have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10] Others can inhibit enzymes involved in cell wall synthesis, such as the MurB enzyme in E. coli.[9] The amphiphilic nature of some thiazole derivatives allows them to easily permeate bacterial cell membranes, leading to leakage of cellular contents and cell death.[17]
Caption: Diverse antimicrobial mechanisms of thiazole derivatives.
Conclusion
This comparative guide highlights the significant antimicrobial potential of pyrrole, imidazole, and thiazole heterocycles. While specific data for this compound remains elusive, its close analog, pyrrole-2-carboxylic acid, demonstrates promising broad-spectrum antibacterial activity through membrane disruption. Imidazole derivatives are well-established as potent antifungals by targeting ergosterol biosynthesis, with some also exhibiting antibacterial properties. Thiazole derivatives showcase remarkable versatility, with different analogs targeting various essential bacterial processes, including DNA replication and cell wall synthesis, leading to potent antimicrobial effects. Further research into the synthesis and evaluation of novel derivatives within these heterocyclic families is crucial for the development of the next generation of antimicrobial agents to combat the growing challenge of drug resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nano-ntp.com [nano-ntp.com]
- 15. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 16. academic.oup.com [academic.oup.com]
- 17. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
comparative study of synthetic routes to 4-Methyl-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
4-Methyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages in terms of yield, scalability, and starting material accessibility. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Ethyl Acetoacetate | Route 2: From Diethyl Oxalate |
| Overall Yield | ~60% | ~55% |
| Number of Steps | 3 | 3 |
| Starting Materials | Ethyl acetoacetate, Aminoacetaldehyde diethyl acetal | Diethyl oxalate, 2-Butanone, Ethyl glycinate hydrochloride |
| Key Reactions | Knorr Pyrrole Synthesis | Claisen Condensation, Paal-Knorr Pyrrole Synthesis |
| Scalability | Readily scalable | Scalable with careful control of reaction conditions |
| Purification | Crystallization and distillation | Column chromatography and crystallization |
Synthetic Route 1: Knorr Pyrrole Synthesis from Ethyl Acetoacetate
This classical approach utilizes the Knorr pyrrole synthesis, a reliable method for the construction of the pyrrole ring from an α-amino-ketone and a β-ketoester. In this specific application, aminoacetaldehyde diethyl acetal serves as the precursor to the requisite α-amino-aldehyde.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate hydrochloride
In a well-ventilated fume hood, a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (20 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The resulting ethyl 2-oximinoacetoacetate is then reduced in situ. The reaction mixture is diluted with ethanol (100 mL) and a catalyst of palladium on charcoal (10%, 0.5 g) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude ethyl 2-amino-3-oxobutanoate hydrochloride.
Step 2: Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate
To the crude ethyl 2-amino-3-oxobutanoate hydrochloride from the previous step is added aminoacetaldehyde diethyl acetal (13.3 g, 0.1 mol) and glacial acetic acid (50 mL). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice-water (200 mL) and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from ethanol/water to afford ethyl 4-methyl-1H-pyrrole-2-carboxylate as a crystalline solid.
Step 3: Hydrolysis to this compound
Ethyl 4-methyl-1H-pyrrole-2-carboxylate (10.0 g, 0.06 mol) is suspended in a solution of sodium hydroxide (4.8 g, 0.12 mol) in a mixture of ethanol (50 mL) and water (50 mL). The mixture is heated to reflux for 3 hours, during which the solid dissolves. The reaction mixture is then cooled to room temperature and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (100 mL) and acidified to pH 3-4 with concentrated hydrochloric acid. The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Synthetic Route 2: Paal-Knorr-Type Synthesis from Diethyl Oxalate
This route employs a Paal-Knorr-type synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. The required 1,4-dicarbonyl intermediate is generated in situ from readily available starting materials.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(2-oxobutyl)-3-oxobutanoate
To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added diethyl oxalate (14.6 g, 0.1 mol). The mixture is stirred at room temperature for 30 minutes. 2-Butanone (7.2 g, 0.1 mol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The ethanol is removed under reduced pressure, and the residue is dissolved in water (100 mL). The aqueous solution is acidified with 2M hydrochloric acid and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude ethyl 2-(2-oxobutyl)-3-oxobutanoate, which is used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-methyl-1H-pyrrole-2-carboxylate
The crude ethyl 2-(2-oxobutyl)-3-oxobutanoate from the previous step is dissolved in glacial acetic acid (50 mL). Ethyl glycinate hydrochloride (14.0 g, 0.1 mol) and anhydrous sodium acetate (8.2 g, 0.1 mol) are added, and the mixture is heated to reflux for 6 hours. After cooling, the reaction mixture is poured into ice-water (200 mL) and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to give ethyl 4-methyl-1H-pyrrole-2-carboxylate.
Step 3: Hydrolysis to this compound
The hydrolysis is carried out following the same procedure as described in Step 3 of Route 1.
Logical Workflow of Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
A Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-1H-pyrrole-2-carboxylic acid
This guide provides a comparative overview of principal analytical methodologies for the quantification of 4-Methyl-1H-pyrrole-2-carboxylic acid, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
The validation of these analytical procedures is paramount and should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which include assessing specificity, linearity, accuracy, precision, robustness, and system suitability.[1][2][3]
Comparative Summary of Analytical Methods
The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The data presented are representative values based on the analysis of similar carboxylic acids and pyrrole-containing compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% | 90-110% | 90-110% |
| Precision (%RSD) | ≤ 2.0% | ≤ 15% | ≤ 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range |
| Specificity | Moderate to High | Very High | High |
| Throughput | High | High | Moderate |
| Sample Preparation | Simple (dissolution, filtration) | Simple to Moderate | Moderate (requires derivatization) |
Experimental Workflow & Signaling Pathways
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process for ensuring reliable and reproducible data.[1][4]
Caption: A flowchart outlining the key stages of analytical method validation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is generally suitable.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier like acetonitrile or methanol.[5][6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 225 nm).[5]
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection.[5]
-
Validation Parameters:
-
Linearity: A minimum of five concentrations are prepared to construct a calibration curve. A correlation coefficient (r²) of ≥ 0.995 is generally acceptable.[2]
-
Accuracy: Determined by the recovery of spiked samples with known concentrations of the analyte.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with an acceptance criterion of RSD ≤ 2.0%.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of compounds at low concentrations in complex matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 or similar column.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often containing a small amount of an acid like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
-
Sample Preparation: Sample extraction and clean-up may be necessary depending on the matrix. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[7] For some applications, simple dilution and filtration may be sufficient.
-
Validation Parameters:
-
Linearity: A calibration curve is constructed, and a linear regression model is applied.
-
Accuracy and Precision: Evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ).[8]
-
Matrix Effects: Should be assessed to ensure that components of the sample matrix do not interfere with the ionization of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase for the separation of the derivatized analyte.
-
Carrier Gas: Typically helium or hydrogen.
-
Injection Mode: Split or splitless injection.
-
Temperature Program: An oven temperature program is used to elute the compounds of interest.
-
Derivatization: Carboxylic acids are often derivatized to their more volatile ester (e.g., methyl esters) or silyl derivatives (e.g., trimethylsilyl esters) prior to analysis.[9][10]
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Sample Preparation: Involves extraction of the analyte from the sample matrix followed by a derivatization step.
-
Validation Parameters:
-
Linearity: Established by analyzing a series of calibration standards.
-
Accuracy and Precision: Assessed by analyzing spiked samples at different concentrations.
-
Specificity: The use of mass spectrometry provides high specificity.
-
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV is a robust, cost-effective, and high-throughput method suitable for routine quality control where high sensitivity is not required.
-
LC-MS/MS is the method of choice for bioanalytical studies or when very low detection limits are necessary, offering excellent sensitivity and selectivity.
-
GC-MS is a viable alternative, particularly when high resolution is needed, but the additional derivatization step can increase sample preparation time and complexity.
A thorough method validation according to ICH guidelines is essential to ensure that the chosen method is suitable for its intended purpose and provides reliable, reproducible, and accurate results.[1][3][11]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
- 7. wjgnet.com [wjgnet.com]
- 8. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to Computational Docking of Pyrrole-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Computational docking studies are instrumental in elucidating the binding mechanisms of these derivatives and guiding the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of recent docking studies, presenting key quantitative data, detailed experimental protocols, and visualizations of the computational workflow.
Part 1: Comparative Docking Performance
The efficacy of pyrrole-2-carboxamide derivatives has been computationally evaluated against a range of biological targets implicated in cancer, infectious diseases, and inflammation. The binding affinity, typically reported as a docking score or binding energy (in kcal/mol), is a key metric for predicting the potency of a compound. A lower, more negative binding energy generally indicates a more stable and favorable interaction between the ligand and its target protein.
Anticancer Targets
Pyrrole derivatives have been extensively studied for their anticancer properties, with computational docking used to predict their interactions with key proteins in cancer pathways, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2).[1]
Table 1: Docking Scores of Pyrrole Derivatives Against Anticancer Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) | Reference |
| Compound 8b | EGFR | -16.41 | Erlotinib | -15.21 | [1] |
| Compound 9c | EGFR | -15.93 | Erlotinib | -15.21 | [1] |
| Compound 8b | CDK2 (2VTO) | -20.61 | AZD5438 | -21.66 | [1] |
| Compound 9c | CDK2 (2VTO) | -18.89 | AZD5438 | -21.66 | [1] |
| SR9009 | HER2 | Not specified, higher affinity than Trastuzumab | Trastuzumab | (Binding Energy: -134.77 kJ/mol) | |
| SR9009 | Reverbα | -10.6 | Doxorubicin | - | [2] |
Note: Direct comparison of scores between different studies should be done with caution due to variations in docking software and protocols.
Antitubercular and Antibacterial Targets
The emergence of drug-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. Pyrrole-2-carboxamide derivatives have been designed and docked against essential bacterial enzymes like Enoyl-Acyl Carrier Protein Reductase (InhA) and Mycobacterial Membrane Protein Large 3 (MmpL3), which are crucial for the survival of Mycobacterium tuberculosis.[3][4]
Table 2: Docking Scores of Pyrrole-2-Carboxamide Derivatives Against Mycobacterial Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) | Reference |
| Compound 32 | MmpL3 (6AJJ) | Not specified, key interactions identified | - | - | [4] |
| GS4 Derivative | Enoyl-ACP Reductase | Not specified, identified as most potent | - | - | [3] |
| Compound 11 | S. aureus target (5BS8) | -3.235 | Tetracycline | -3.832 | [5] |
| Compound 12 | S. aureus target (5BS8) | -3.683 | Tetracycline | -3.832 | [5] |
Part 2: Experimental and Computational Protocols
The reliability of docking results is intrinsically linked to the methodology employed. Below are generalized protocols based on common practices in the cited literature for performing molecular docking of small molecules like pyrrole-2-carboxamide derivatives.
General Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[6] The process involves preparing the protein and ligand structures, defining the binding site, running the docking algorithm, and analyzing the results.[7]
-
Protein Preparation:
-
The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges (e.g., Kollman charges) are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the pyrrole-2-carboxamide derivatives are drawn using chemical drawing software.
-
The structures are converted to 3D and their energy is minimized.
-
Appropriate protonation states are assigned, and charges are computed.
-
-
Grid Generation and Binding Site Definition:
-
A grid box is defined around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature analysis.
-
The grid box dimensions are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.
-
-
Docking Simulation:
-
A docking algorithm, such as a genetic algorithm (used in AutoDock) or a hierarchical filtering approach (used in Glide), is employed to explore various possible conformations (poses) of the ligand within the protein's active site.[7]
-
During the simulation, a scoring function is used to evaluate the fitness of each pose, estimating the binding free energy.[8]
-
-
Analysis of Results:
-
The resulting poses are clustered and ranked based on their docking scores.
-
The pose with the lowest binding energy is typically considered the most probable binding mode.
-
Interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the structural basis of binding.
-
Part 3: Visualizations
Diagrams are essential for conceptualizing complex processes. The following sections provide Graphviz DOT scripts for visualizing a typical computational docking workflow and a simplified signaling pathway.
Computational Docking Workflow
This diagram illustrates the sequential steps involved in a standard molecular docking study, from initial structure preparation to final analysis.
Caption: A typical workflow for computational molecular docking studies.
Simplified EGFR Signaling Pathway
Many pyrrole-2-carboxamide derivatives are designed as kinase inhibitors. This diagram shows a simplified representation of the EGFR signaling cascade, a common target for anticancer drugs.
Caption: Inhibition of the EGFR signaling pathway by a targeted drug.
References
- 1. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. vlifesciences.com [vlifesciences.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
Comparative Guide to the Synthesis and Biological Evaluation of 4-Methyl-1H-pyrrole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a fundamental scaffold in many naturally occurring and synthetic compounds with significant biological activities.[1] Among these, derivatives of 4-Methyl-1H-pyrrole-2-carboxylic acid serve as a crucial starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the synthesis and biological evaluation of various analogs, supported by experimental data, detailed protocols, and workflow visualizations to aid in drug discovery and development efforts.
Synthesis of this compound Analogs
The synthesis of analogs typically involves multi-step reactions starting from a core pyrrole structure. A common strategy is the modification of the carboxylic acid group to form amides or esters, and substitution at other positions of the pyrrole ring.
A generalized workflow for the synthesis of pyrrole-2-carboxamide derivatives, a common class of analogs, often starts with the protection of the pyrrole nitrogen, followed by functionalization and subsequent amide coupling.
One specific synthetic route involves the N-benzylation of a starting pyrrole ester, followed by Suzuki coupling to introduce a phenyl group, hydrolysis of the ester to a carboxylic acid, and finally, amide coupling with various amines to produce a library of analogs.[2] Another approach focuses on the bromination of the pyrrole ring, followed by esterification, hydrazide formation, and reaction with aldehydes to form benzylidine derivatives.[3]
Comparative Biological Evaluation
Analogs of this compound have been evaluated against a range of biological targets, demonstrating broad therapeutic potential. The primary activities investigated include antimicrobial, antitubercular, and anticancer effects.
Antimicrobial and Antitubercular Activity
Pyrrole derivatives are known to possess significant antimicrobial properties.[1][4] Their activity is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity. A notable application is in the development of new treatments for tuberculosis, particularly against drug-resistant strains. Certain pyrrole-2-carboxamides have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in M. tuberculosis.[5]
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| 1 | N-(4-chlorobenzyl)-4-phenyl-pyrrol-2-carboxamide | E. coli | 6.05 | [2] |
| 2 | N-(cyclohexyl)-4-phenyl-pyrrol-2-carboxamide | K. pneumoniae | 6.25 | [2] |
| 3 | Pyrrole-2-carboxamide with 2,3-dichlorophenyl group | M. tuberculosis H37Rv | 3.125 | [4] |
| 4 | Pyrrole-2-carboxamide with 2-aminophenyl group | M. tuberculosis H37Rv | 3.125 | [4] |
| GS4 | 4,5-dibromo-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide | M. tuberculosis H37Rv | 6.25 | [3] |
| Cpd 28 | 2-adamantyl-carboxamide with electron-withdrawing groups on pyrrole ring | M. tuberculosis | < 0.016 | [5] |
| Cpd 32 | 2-adamantyl-carboxamide with 3-pyridyl group on pyrrole ring | M. tuberculosis | < 0.016 | [5] |
Cytotoxic and Anticancer Activity
The anticancer potential of pyrrole derivatives has been explored extensively. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of protein kinases or other signaling pathways crucial for tumor cell proliferation.[6]
| Compound ID | Modification | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| 4a | N-benzoyl-pyrrole derivative | LoVo (colon) | > 50 | 24 | [6] |
| 4d | N-benzoyl-pyrrole derivative | LoVo (colon) | 45.81 | 24 | [6] |
| 6 | Isatin-pyrrole derivative with N-methyl on isatin | HepG2 (liver) | 0.47 | Not Specified | [8] |
| 14 | 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative | BJAB (B-cell lymphoma) | Potent Activity | Not Specified | [7] |
Experimental Protocols and Workflows
The biological evaluation of these analogs relies on standardized in vitro assays to determine their efficacy and cytotoxicity.
General Workflow for Biological Evaluation
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown to the mid-logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.
-
Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included. A standard antibiotic (e.g., ciprofloxacin, gentamicin) is used as a reference.[2]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines by measuring cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HepG2, LoVo) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[6]
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
Analogs of this compound represent a versatile and promising class of compounds for drug development. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries. As demonstrated by the comparative data, modifications to the core structure can yield potent and selective agents with antimicrobial, antitubercular, and anticancer activities. The provided workflows and protocols offer a foundational guide for researchers aiming to synthesize and evaluate new analogs in this chemical space. Further investigation into the structure-activity relationships and mechanisms of action will be critical for advancing these promising compounds toward clinical applications.
References
- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 2. biomedres.us [biomedres.us]
- 3. vlifesciences.com [vlifesciences.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Methyl-1H-pyrrole-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Methyl-1H-pyrrole-2-carboxylic acid, ensuring the protection of laboratory personnel and the environment.
I. Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate personal protective equipment. When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]
II. Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a designated, properly labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
The disposal of this compound must adhere to institutional guidelines and local, state, and federal regulations. The primary principle is that this chemical waste should never be disposed of down the drain or in regular trash.[3][4]
Waste Collection and Storage:
-
Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for the collection of this compound waste.[3][5] The original container may be used if it is in good condition.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[3][5][6]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6] It is critical to segregate this acidic organic compound from incompatible materials such as bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[5]
-
Secure Storage: Ensure the container is always securely capped when not in use and is stored in a well-ventilated area.[3][5]
Final Disposal: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines is mandatory for all hazardous waste generators.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
